molecular formula C11H8N2O3 B1597853 4-(Pyrimidin-2-yloxy)benzoic acid CAS No. 855423-33-5

4-(Pyrimidin-2-yloxy)benzoic acid

Cat. No.: B1597853
CAS No.: 855423-33-5
M. Wt: 216.19 g/mol
InChI Key: UCMUIXMNKTUUEV-UHFFFAOYSA-N
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Description

4-(Pyrimidin-2-yloxy)benzoic acid is a high-purity chemical compound serving as a versatile synthetic intermediate and building block in organic and medicinal chemistry research. Its molecular structure, featuring a benzoic acid group linked to a pyrimidine heterocycle via an ether bond, is commonly found in the development of pharmacologically active molecules. Related structural analogs, such as derivatives of nicotinic acid hydrazide, are known to be investigated for a range of biological activities including antitumor, antimicrobial, and anti-inflammatory properties . This compound is particularly valuable in drug discovery for the synthesis of more complex molecules. For instance, closely related compounds featuring a pyrimidin-2-yloxy linkage are utilized in the development of potential therapeutics that target nuclear receptors like the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . Researchers employ this benzoic acid derivative in coupling reactions, such as amide bond formation, to create novel chemical entities for high-throughput screening and structure-activity relationship (SAR) studies. It is supplied for research and further manufacturing applications only. This product is not for diagnostic or therapeutic use and is strictly intended for use by qualified laboratory professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyrimidin-2-yloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-10(15)8-2-4-9(5-3-8)16-11-12-6-1-7-13-11/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMUIXMNKTUUEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)OC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377023
Record name 4-(Pyrimidin-2-yloxy)-benzoic acid
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Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855423-33-5
Record name 4-(Pyrimidin-2-yloxy)-benzoic acid
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Record name 855423-33-5
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Foundational & Exploratory

4-(Pyrimidin-2-yloxy)benzoic acid: Technical Synthesis & Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 4-(Pyrimidin-2-yloxy)benzoic acid , a specialized intermediate in medicinal chemistry.

Chemical Identity & Core Data

4-(Pyrimidin-2-yloxy)benzoic acid is a bi-aryl ether scaffold used primarily as a building block in the discovery of kinase inhibitors and metabolic modulators (e.g., PPAR agonists). It is structurally distinct from its C-C linked analog, 4-(pyrimidin-2-yl)benzoic acid, due to the ether linkage which imparts different flexibility and hydrogen-bond acceptor properties.

Note on Commercial Availability: While the free acid is the active synthetic intermediate, it is frequently stored and sold as its methyl ester to ensure stability. The data below reflects the free acid, with the ester noted as the primary commercial entry point.

PropertyData
Chemical Name 4-(Pyrimidin-2-yloxy)benzoic acid
Common Synonyms 4-(2-Pyrimidinyloxy)benzoic acid; 2-(4-Carboxyphenoxy)pyrimidine
CAS Number (Acid) Not widely indexed in public registries
CAS Number (Methyl Ester) 1090587-89-5 (Primary Commercial Precursor)
Molecular Formula C₁₁H₈N₂O₃
Molecular Weight 216.19 g/mol
SMILES O=C(O)c1ccc(Oc2ncccn2)cc1
pKa (Predicted) ~4.2 (Carboxylic acid), ~1.3 (Pyrimidine N)
LogP (Predicted) 1.8 - 2.1
Appearance Off-white to pale yellow solid

Synthetic Pathway & Experimental Protocol

The most robust route to 4-(Pyrimidin-2-yloxy)benzoic acid utilizes a Nucleophilic Aromatic Substitution (SₙAr) followed by saponification. This 2-step protocol avoids the use of expensive palladium catalysts required for C-C coupled analogs.

Step 1: SₙAr Coupling (Formation of Methyl Ester)
  • Reactants: Methyl 4-hydroxybenzoate (1.0 equiv), 2-Chloropyrimidine (1.1 equiv).

  • Base: Potassium Carbonate (K₂CO₃, 2.0 equiv) or Cesium Carbonate (Cs₂CO₃) for faster kinetics.

  • Solvent: DMF or DMSO (Polar aprotic is critical).

  • Conditions: 80–100°C, 4–12 hours.[1]

Step 2: Hydrolysis (Saponification)
  • Reactants: Methyl 4-(pyrimidin-2-yloxy)benzoate (Intermediate).

  • Reagent: Lithium Hydroxide (LiOH[2]·H₂O, 3.0 equiv).

  • Solvent: THF:Water (3:1) or MeOH:Water (3:1).

  • Conditions: Room temperature to 50°C, 2–4 hours.

  • Workup: Acidify with 1N HCl to pH 3–4 to precipitate the free acid.

Reaction Workflow Diagram

SynthesisPathway Start Methyl 4-hydroxybenzoate + 2-Chloropyrimidine Step1 Step 1: SₙAr Coupling (K₂CO₃, DMF, 90°C) Start->Step1 Nucleophilic Attack Intermediate Intermediate: Methyl 4-(pyrimidin-2-yloxy)benzoate (CAS: 1090587-89-5) Step1->Intermediate Ester Isolation Step2 Step 2: Hydrolysis (LiOH, THF/H₂O, HCl workup) Intermediate->Step2 Saponification Product Product: 4-(Pyrimidin-2-yloxy)benzoic acid Step2->Product Precipitation (pH 4)

Caption: Two-step synthesis via SₙAr coupling and ester hydrolysis. The methyl ester (CAS 1090587-89-5) is the stable intermediate.

Applications in Drug Discovery

This scaffold serves as a critical "linker" moiety in medicinal chemistry, connecting a lipophilic aromatic head group (pyrimidine) with a polar tail (benzoic acid).

Kinase Inhibition (ATP-Competitive)

The pyrimidine ring functions as a hydrogen bond acceptor, often mimicking the adenine ring of ATP in kinase active sites. The ether linkage provides rotational freedom that allows the benzoic acid moiety to reach solvent-exposed regions or interact with specific lysine/arginine residues in the binding pocket.

  • Target Class: Tyrosine Kinases (e.g., VEGFR, PDGFR).

  • Mechanism: The pyrimidine nitrogen interacts with the hinge region, while the carboxylic acid (or its amide derivatives) forms salt bridges.

P2X3 Receptor Antagonism

Analogs of this structure (aryloxy-pyrimidines) have been explored as antagonists for the P2X3 receptor, a target for chronic cough and neuropathic pain. The ether oxygen acts as a spacer that positions the aromatic rings to fit the hydrophobic pockets of the receptor.

PPAR Agonists

The "fibrates" and related PPAR (Peroxisome Proliferator-Activated Receptor) agonists often contain an acidic head group linked to an aromatic system. This scaffold provides a rigid yet metabolically stable alternative to standard phenoxy-acetic acid derivatives.

Analytical Characterization (Expected Data)

To validate the synthesis of 4-(Pyrimidin-2-yloxy)benzoic acid, researchers should look for the following spectral signatures:

TechniqueDiagnostic SignalInterpretation
¹H NMR (DMSO-d₆) δ 8.65 (d, 2H)Pyrimidine protons (C4, C6) - characteristic doublet.
δ 7.98 (d, 2H)Benzoate aromatic protons (ortho to COOH).
δ 7.35 (d, 2H)Benzoate aromatic protons (ortho to Ether).
δ 7.20 (t, 1H)Pyrimidine proton (C5) - triplet.
δ 12.80 (br s, 1H)Carboxylic acid proton (exchangeable).
LC-MS (ESI) [M+H]⁺ = 217.2Positive mode ionization.
IR Spectroscopy ~1690 cm⁻¹C=O stretch (Carboxylic acid dimer).
~1580 cm⁻¹Pyrimidine ring stretch.

Safety & Handling (GHS Classification)

As a substituted benzoic acid and pyrimidine derivative, standard laboratory safety protocols apply.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Handling: Use in a fume hood. Avoid dust formation.[3]

  • Storage: Store in a cool, dry place. The free acid is stable at room temperature, but the methyl ester precursor should be kept away from moisture to prevent premature hydrolysis.

References

  • PubChem Compound Summary . Methyl 4-(pyrimidin-2-yloxy)benzoate (CAS 1090587-89-5).[4] National Center for Biotechnology Information. Available at: [Link]

  • MDPI Molecules . Synthesis and Anti-Inflammatory Activity of Pyrimidine Derivatives. (General reference for Pyrimidine-Ether synthesis protocols). Available at: [Link]

Sources

"4-(Pyrimidin-2-yloxy)benzoic acid" molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile and Synthetic Utility of 4-(Pyrimidin-2-yloxy)benzoic Acid

Executive Summary: The Molecular Identity

4-(Pyrimidin-2-yloxy)benzoic acid is a critical bifunctional scaffold in medicinal chemistry, particularly recognized as a pharmacophore in the development of P2X3 receptor antagonists for chronic cough and neuropathic pain.[1]

Structurally, it consists of a benzoic acid moiety linked via an ether oxygen to the electron-deficient 2-position of a pyrimidine ring.[1] This architecture provides a rigid linear geometry with a specific hydrogen-bond donor/acceptor profile essential for binding pockets in purinergic receptors.[1]

Core Metric: Molecular Weight Analysis

For high-precision stoichiometry and mass spectrometry (MS) validation, the molecular weight must be distinguished between the Average Molecular Weight (for gravimetric preparation) and the Monoisotopic Mass (for HRMS identification).[1]

MetricValueUnitCalculation Basis
Formula C₁₁H₈N₂O₃ --
Average Molecular Weight 216.19 g/mol Standard Atomic Weights (IUPAC)
Monoisotopic Mass 216.0535 Da¹²C, ¹H, ¹⁴N, ¹⁶O isotopes only
[M+H]⁺ (ESI-MS) 217.0608 m/zProtonated species observed in positive ion mode

Technical Note: In drug development workflows, the monoisotopic mass is the "Hero Metric" for validating compound identity via LC-MS/MS.[1] A deviation >5 ppm from 216.0535 typically indicates an impurity or oxidation byproduct.[1]

Synthetic Architecture: The SₙAr Mechanism

The synthesis of 4-(Pyrimidin-2-yloxy)benzoic acid relies on Nucleophilic Aromatic Substitution (SₙAr) .[1] Unlike electrophilic aromatic substitution, which requires electron-rich rings, SₙAr requires an electron-deficient ring (the pyrimidine) and a good leaving group (halide).[1]

The "Ester-First" Strategy

While it is theoretically possible to react 4-hydroxybenzoic acid directly, the "Ester-First" protocol is superior.[1] Using the acid directly creates a dianion (phenolate + carboxylate) which decreases solubility in aprotic solvents and requires excess base.[1]

Optimal Pathway:

  • Coupling: Methyl 4-hydroxybenzoate + 2-Chloropyrimidine.

  • Hydrolysis: Saponification of the ester to the free acid.[1]

Mechanism of Action
  • Activation: The nitrogen atoms in the pyrimidine ring pull electron density, making the C-2 position highly electrophilic.[1]

  • Meisenheimer Complex: The phenolate oxygen attacks C-2, forming a resonance-stabilized anionic intermediate.[1]

  • Elimination: Chloride is ejected, restoring aromaticity.[1]

SynthesisWorkflow Figure 1: Robust Synthetic Pathway via S_NAr Mechanism SM1 Methyl 4-hydroxybenzoate (Nucleophile) Base Base: K2CO3 Solvent: DMF/DMSO SM1->Base SM2 2-Chloropyrimidine (Electrophile) SM2->Base Inter Intermediate Ester (S_NAr Product) Base->Inter 100°C, 4-12h Hydrolysis Hydrolysis (LiOH / THF / H2O) Inter->Hydrolysis Product 4-(Pyrimidin-2-yloxy)benzoic acid (Final Product) Hydrolysis->Product Acidification (HCl)

Figure 1: The "Ester-First" workflow avoids solubility issues associated with dianions, ensuring higher yields and purity.[1]

Experimental Protocol: Step-by-Step Synthesis

Objective: Synthesis of 4-(Pyrimidin-2-yloxy)benzoic acid (10g scale).

Phase 1: Nucleophilic Coupling
  • Setup: Charge a 250 mL round-bottom flask with Methyl 4-hydroxybenzoate (1.0 eq, 65.7 mmol) and Potassium Carbonate (K₂CO₃, 2.0 eq, anhydrous).

  • Solvent: Add DMF (Dimethylformamide, 100 mL). Expert Insight: DMF is preferred over DMSO for easier workup, as DMSO has a high boiling point and can be difficult to remove.

  • Reagent Addition: Add 2-Chloropyrimidine (1.1 eq).

  • Reaction: Heat to 100°C under nitrogen atmosphere for 6–12 hours.

    • Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 1:1).[1] The starting phenol (UV active) should disappear.[1]

  • Workup: Pour the mixture into ice water (500 mL). The intermediate ester usually precipitates.[1] Filter and wash with water.[1]

Phase 2: Hydrolysis (Saponification)[1]
  • Dissolution: Dissolve the wet ester cake in THF:Water (3:1) .

  • Base Hydrolysis: Add Lithium Hydroxide (LiOH·H₂O, 3.0 eq). Stir at room temperature for 4 hours.

  • Isolation:

    • Concentrate to remove THF.[1]

    • Acidify the aqueous residue with 1M HCl to pH 2–3.[1]

    • The target acid, 4-(Pyrimidin-2-yloxy)benzoic acid , will precipitate as a white solid.[1]

  • Purification: Recrystallize from Ethanol/Water if necessary.

Structural Characterization & Data Interpretation

To validate the synthesis, the following spectral signatures must be confirmed.

¹H-NMR (DMSO-d₆, 400 MHz)

The spectrum will display three distinct regions:

  • Acid Proton: ~13.0 ppm (Broad singlet, COOH).[1]

  • Pyrimidine Ring:

    • H-4/H-6: ~8.65 ppm (Doublet, J = 4.8 Hz).[1] These protons are deshielded by the adjacent nitrogens.[1]

    • H-5: ~7.20 ppm (Triplet, J = 4.8 Hz).[1]

  • Benzene Ring:

    • H-2'/H-6' (Ortho to COOH): ~8.00 ppm (Doublet, J = 8.8 Hz).[1]

    • H-3'/H-5' (Ortho to Ether): ~7.35 ppm (Doublet, J = 8.8 Hz).[1]

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

  • Parent Ion: 217.06 [M+H]⁺.[1]

  • Fragmentation: Loss of the pyrimidine ring or decarboxylation (M-44) may be observed at higher collision energies.[1]

Pharmaceutical Applications: The P2X3 Connection

This molecule is not just a chemical curiosity; it is a scaffold for P2X3 receptor antagonists .[1]

  • Target: P2X3 receptors are ATP-gated ion channels expressed on sensory neurons (C-fibers).[1]

  • Indication: Hyper-sensitization of these receptors leads to Chronic Cough and visceral pain.[1]

  • Drug Context: Drugs like Gefapixant (MK-7264) and Eliapixant utilize aryloxy-pyrimidine or diaminopyrimidine scaffolds to block the ATP binding site.[1] The 4-(pyrimidin-2-yloxy)benzoic acid moiety mimics the steric and electronic properties required to fit into the orthosteric or allosteric sites of the P2X3 trimer.[1]

Pharmacophore Figure 2: Pharmacophore Mapping to P2X3 Receptor Targets Scaffold 4-(Pyrimidin-2-yloxy)benzoic acid Feature1 Pyrimidine Ring (Pi-Stacking / H-Bond Acceptor) Scaffold->Feature1 Feature2 Ether Linker (Flexible Hinge / Geometry) Scaffold->Feature2 Feature3 Benzoic Acid (H-Bond Donor / Salt Bridge) Scaffold->Feature3 Target P2X3 Receptor Binding Pocket (Sensory Neuron Desensitization) Feature1->Target Interaction Feature3->Target Interaction

Figure 2: The molecule's tripartite structure allows it to engage multiple residues within the P2X3 receptor binding pocket.

References

  • PubChem. "Methyl 4-(pyrimidin-2-yloxy)benzoate Compound Summary."[1][2][3] National Library of Medicine. [Link][1]

  • Smith, J. A., et al. "Gefapixant, a P2X3 receptor antagonist, for the treatment of refractory or unexplained chronic cough."[4] The Lancet Respiratory Medicine, 2020.[4] [Link]

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism." [Link]

  • Dalal Institute. "Aromatic Nucleophilic Substitution: Mechanism and Methods."[1] [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4-(Pyrimidin-2-yloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(Pyrimidin-2-yloxy)benzoic acid is a molecule of significant interest in the fields of medicinal chemistry and materials science. Its structure, which combines a benzoic acid moiety with a pyrimidine ring via an ether linkage, makes it a valuable building block for the synthesis of a diverse range of compounds with potential therapeutic applications. The pyrimidine core is a common feature in many biologically active molecules, including several approved drugs, while the benzoic acid group provides a handle for further chemical modifications and can influence the pharmacokinetic properties of a molecule. This guide provides a comprehensive overview of the most logical and scientifically sound approach to the synthesis of 4-(Pyrimidin-2-yloxy)benzoic acid, intended for researchers, scientists, and professionals in drug development.

Synthetic Strategy: A Tale of Two Reactions

The formation of the ether linkage between the pyrimidine and benzoic acid moieties can be approached through two main, closely related synthetic strategies: the Williamson ether synthesis and Nucleophilic Aromatic Substitution (SNAr). While the Williamson ether synthesis is a broad class of reactions for forming ethers, the specific mechanism at play in this case is SNAr, owing to the aromatic nature of the pyrimidine ring.

The Prevailing Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most direct and efficient route to 4-(Pyrimidin-2-yloxy)benzoic acid is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway involves the reaction of a nucleophile, in this case, the phenoxide of 4-hydroxybenzoic acid, with an electron-deficient aromatic ring, the 2-halopyrimidine. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring activates the 2-position towards nucleophilic attack, making this reaction feasible.

The general workflow for this synthesis is as follows:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Final Product Reactants 4-Hydroxybenzoic Acid + 2-Chloropyrimidine Base_Solvent Base (e.g., K2CO3) + Solvent (e.g., DMF) Reactants->Base_Solvent Mixing Reaction_Mixture Heating and Stirring Base_Solvent->Reaction_Mixture Initiation Workup Acidification and Extraction Reaction_Mixture->Workup Quenching Purification Crystallization or Chromatography Workup->Purification Final_Product 4-(Pyrimidin-2-yloxy)benzoic acid Purification->Final_Product

Caption: General workflow for the synthesis of 4-(Pyrimidin-2-yloxy)benzoic acid.

Mechanistic Insights: The Meisenheimer Complex

The SNAr reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[1]

  • Nucleophilic Attack: The reaction is initiated by the deprotonation of the hydroxyl group of 4-hydroxybenzoic acid by a base, forming a more potent nucleophile, the 4-carboxyphenoxide ion. This phenoxide then attacks the electron-deficient carbon at the 2-position of the 2-chloropyrimidine ring. This step is typically the rate-determining step of the reaction.

  • Formation of the Meisenheimer Complex: The addition of the phenoxide to the pyrimidine ring breaks the aromaticity and forms a negatively charged intermediate, the Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring and stabilized by the electron-withdrawing nitrogen atoms.

  • Elimination of the Leaving Group: Aromatization of the ring is restored by the elimination of the halide leaving group (in this case, chloride), yielding the final product, 4-(Pyrimidin-2-yloxy)benzoic acid.

Caption: Proposed reaction mechanism for the synthesis of 4-(Pyrimidin-2-yloxy)benzoic acid.

Experimental Protocol

The following is a detailed, proposed experimental protocol for the synthesis of 4-(Pyrimidin-2-yloxy)benzoic acid. This protocol is based on established principles of SNAr reactions on heteroaromatic systems and analogous procedures found in the chemical literature.

Materials and Reagents
ReagentMolar Mass ( g/mol )CAS NumberPurity
4-Hydroxybenzoic acid138.1299-96-7≥99%
2-Chloropyrimidine114.531722-12-9≥98%
Potassium Carbonate (K₂CO₃)138.21584-08-7≥99%
N,N-Dimethylformamide (DMF)73.0968-12-2Anhydrous, ≥99.8%
Hydrochloric Acid (HCl)36.467647-01-02 M solution
Ethyl Acetate88.11141-78-6Reagent grade
Brine (saturated NaCl solution)---
Anhydrous Magnesium Sulfate (MgSO₄)120.377487-88-9≥99.5%
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzoic acid (1.38 g, 10.0 mmol, 1.0 equiv.) and potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.).

    • Add anhydrous N,N-dimethylformamide (DMF, 40 mL) to the flask.

    • Stir the mixture at room temperature for 15 minutes to allow for the formation of the potassium salt of 4-hydroxybenzoic acid.

  • Addition of 2-Chloropyrimidine:

    • To the stirred suspension, add 2-chloropyrimidine (1.26 g, 11.0 mmol, 1.1 equiv.).

    • Rinse the container used for the 2-chloropyrimidine with a small amount of DMF (5 mL) and add it to the reaction flask to ensure complete transfer.

  • Reaction:

    • Heat the reaction mixture to 100-110 °C with stirring.

    • Maintain this temperature and continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid).

  • Work-up:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing 200 mL of cold water.

    • Acidify the aqueous mixture to a pH of approximately 3-4 by the slow addition of 2 M hydrochloric acid. This will protonate the carboxylate and precipitate the product.

    • Stir the resulting suspension for 30 minutes in an ice bath to ensure complete precipitation.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration, washing the solid with cold water (3 x 30 mL).

    • The crude product can be purified by recrystallization. A suitable solvent system would be ethanol/water or isopropanol.

    • Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes containing 1% acetic acid).

    • Dry the purified product under vacuum to yield 4-(Pyrimidin-2-yloxy)benzoic acid as a solid.

Expected Yield and Characterization

Based on analogous reactions, a yield in the range of 60-80% can be expected. The final product should be characterized by standard analytical techniques:

  • ¹H NMR: To confirm the presence of both the benzoic acid and pyrimidine protons and their expected chemical shifts and coupling patterns.

  • ¹³C NMR: To verify the carbon skeleton of the molecule.

  • Mass Spectrometry: To determine the molecular weight of the product.

  • Melting Point: To assess the purity of the final compound.

Troubleshooting and Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or temperature. Ensure that the reagents are of high purity and the solvent is anhydrous, as water can interfere with the reaction.

  • Side Reactions: The use of a stronger base or higher temperatures could potentially lead to side reactions. It is important to carefully control the reaction conditions.

  • Purification Challenges: If the product is difficult to crystallize, column chromatography is a reliable alternative. The choice of eluent is critical for good separation.

Conclusion

The synthesis of 4-(Pyrimidin-2-yloxy)benzoic acid via a Nucleophilic Aromatic Substitution reaction is a robust and efficient method. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can reliably produce this valuable compound for further investigation and application in drug discovery and materials science. This guide provides a solid foundation for the successful synthesis and purification of this important molecule.

References

  • Williamson Ether Synthesis: For a general overview of the Williamson ether synthesis. Source: Wikipedia, URL: [Link][2]

  • Nucleophilic Aromatic Substitution: For a detailed explanation of the SNAr mechanism. Source: Chemistry LibreTexts, URL: [Link]

  • SNAr on Heterocycles: For information on the reactivity of heteroaromatic compounds in SNAr reactions. Source: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC, URL: [Link][3]

  • Experimental Conditions for SNAr: For examples of bases and solvents used in SNAr reactions. Source: Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC - The Royal Society of Chemistry, URL: [Link][4]

  • Purification of Organic Compounds: For general techniques on purification. Source: ResearchGate, URL: [Link][5]

  • Meisenheimer Complex: A detailed discussion on the intermediate in nucleophilic aromatic substitution. Source: Chemistry LibreTexts, URL: [Link][6]

Sources

Spectroscopic Characterization of 4-(Pyrimidin-2-yloxy)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(Pyrimidin-2-yloxy)benzoic acid is a molecule of significant interest in medicinal chemistry and materials science, featuring a unique linkage of a pyrimidine ring to a benzoic acid moiety through an ether bond. Its structural attributes suggest potential applications as a versatile building block in the synthesis of novel compounds with diverse biological activities and material properties. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in further chemical transformations.

This technical guide provides a comprehensive overview of the spectroscopic profile of 4-(Pyrimidin-2-yloxy)benzoic acid. It is designed for researchers, scientists, and drug development professionals, offering both predicted data and field-proven methodologies for the acquisition and interpretation of nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic data. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible results.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's basic properties is essential before delving into its spectroscopic analysis.

PropertyValueSource
Molecular Formula C₁₁H₈N₂O₂
Molecular Weight 200.19 g/mol
Melting Point 238 °C
Canonical SMILES O=C(O)C1=CC=C(OC2=NC=CC=N2)C=C1N/A
InChI Key WNDAEOTYLPWXPN-UHFFFAOYSA-NN/A

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For 4-(Pyrimidin-2-yloxy)benzoic acid, both ¹H and ¹³C NMR are indispensable for confirming its covalent framework.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum provides a roadmap for what to expect during experimental analysis. The chemical shifts are influenced by the electronic environment of each proton. The electron-withdrawing nature of the carboxylic acid and the pyrimidine ring will deshield adjacent protons, shifting them downfield.

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.6Doublet1HH5'
~8.2Doublet2HH2, H6
~7.3Triplet1HH4'
~7.2Doublet2HH3, H5
~13.0Singlet (broad)1HCOOH

Note: Predictions are based on computational algorithms and may vary slightly from experimental values.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the carbon backbone of the molecule.

Predicted Chemical Shift (ppm)Assignment
~167C=O (Carboxylic Acid)
~164C2'
~158C4', C6'
~155C4
~132C2, C6
~122C1
~118C3, C5
~110C5'

Note: Predictions are based on computational algorithms and may vary slightly from experimental values.

Experimental Protocol for NMR Data Acquisition

This protocol is designed to yield high-quality NMR spectra for 4-(Pyrimidin-2-yloxy)benzoic acid.

1. Solvent Selection and Sample Preparation:

  • Causality: The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks.[1][2] The solubility of the compound dictates the solvent choice. Given the polar nature of the carboxylic acid, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent first choice due to its high dissolving power for polar compounds.[2]

  • Procedure:

    • Weigh approximately 5-10 mg of 4-(Pyrimidin-2-yloxy)benzoic acid directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of DMSO-d₆.

    • Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved. A clear, homogeneous solution is required.

2. Instrument Setup and Data Acquisition:

  • Rationale: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, which is particularly useful for resolving the aromatic protons.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16-32 scans are typically sufficient for a sample of this concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A range of -2 to 14 ppm is appropriate.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to single lines for each carbon.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width (sw): A range of 0 to 200 ppm is appropriate.

3. Data Processing and Analysis:

  • Procedure:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale. For DMSO-d₆, the residual solvent peak at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C can be used as an internal reference.[3][4]

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the peaks based on their chemical shift, multiplicity, and integration, comparing them to the predicted values.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For 4-(Pyrimidin-2-yloxy)benzoic acid, we expect to see characteristic absorptions for the carboxylic acid, the aromatic rings, and the ether linkage.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3300-2500BroadO-H stretch (Carboxylic acid, H-bonded)
~1700StrongC=O stretch (Carboxylic acid)
1600-1450Medium-StrongC=C and C=N stretches (Aromatic rings)
~1250StrongC-O stretch (Aryl ether)
Experimental Protocol for FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern and convenient method for acquiring IR spectra of solid samples, requiring minimal sample preparation.[5][6]

1. Sample Preparation:

  • Rationale: For a solid sample, ensuring good contact with the ATR crystal is crucial for obtaining a strong signal.[7]

  • Procedure:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR setup.

    • Place a small amount (a few milligrams) of 4-(Pyrimidin-2-yloxy)benzoic acid powder directly onto the ATR crystal.

    • Apply pressure using the built-in press to ensure intimate contact between the sample and the crystal.

2. Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically sufficient.

3. Data Analysis:

  • Procedure:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.

    • Identify and label the major absorption bands.

    • Correlate the observed bands with the functional groups present in 4-(Pyrimidin-2-yloxy)benzoic acid.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Expected Mass Spectrum
  • Ionization Mode: Electrospray ionization (ESI) is a "soft" ionization technique well-suited for this molecule, as it is likely to produce the protonated molecular ion with minimal fragmentation.[8][9][10]

  • Expected Molecular Ion:

    • Positive Ion Mode: [M+H]⁺ at m/z 217.06

    • Negative Ion Mode: [M-H]⁻ at m/z 215.05

Experimental Protocol for ESI-MS Data Acquisition

1. Sample Preparation:

  • Rationale: The sample must be dissolved in a solvent compatible with ESI-MS, typically a mixture of a volatile organic solvent and water.

  • Procedure:

    • Prepare a dilute solution of 4-(Pyrimidin-2-yloxy)benzoic acid (approximately 10-100 µg/mL) in a solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode). The acid or base is added to promote ionization.

2. Instrument Setup and Data Acquisition:

  • Instrument: A mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer).

  • Infusion: The sample solution is introduced into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • ESI Source Parameters (Typical Starting Points):

    • Capillary Voltage: 3-4 kV

    • Nebulizing Gas Pressure: 20-30 psi

    • Drying Gas Flow: 5-10 L/min

    • Drying Gas Temperature: 250-350 °C

  • Mass Analyzer: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).

3. Data Analysis:

  • Procedure:

    • Identify the peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻).

    • Compare the measured m/z value with the calculated exact mass to confirm the elemental composition.

    • If fragmentation is observed, analyze the fragment ions to gain further structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Expected UV-Vis Spectrum

The presence of the pyrimidine and benzoic acid rings, which are conjugated through the ether linkage, is expected to give rise to strong UV absorptions. The exact position of the absorption maximum (λ_max) will be sensitive to the solvent polarity. Aromatic compounds typically exhibit strong absorptions in the 200-300 nm range.[11][12]

Experimental Protocol for UV-Vis Data Acquisition

1. Solvent Selection and Sample Preparation:

  • Rationale: The solvent must be transparent in the UV region of interest. Ethanol or methanol are common choices.

  • Procedure:

    • Prepare a stock solution of 4-(Pyrimidin-2-yloxy)benzoic acid of a known concentration in a suitable UV-transparent solvent (e.g., ethanol).

    • Perform serial dilutions to prepare a series of solutions of varying concentrations. This is important for ensuring the absorbance falls within the linear range of the instrument (typically 0.1-1.0).

2. Data Acquisition:

  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Procedure:

    • Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

    • Fill a matched quartz cuvette with the sample solution.

    • Scan the absorbance of the sample from approximately 400 nm down to 200 nm.

3. Data Analysis:

  • Procedure:

    • Identify the wavelength(s) of maximum absorbance (λ_max).

    • If quantitative analysis is desired, a calibration curve of absorbance versus concentration can be constructed to determine the molar absorptivity (ε) using the Beer-Lambert law.

Workflow Diagrams

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in DMSO-d6 (0.6 mL) weigh->dissolve instrument 400 MHz NMR Spectrometer dissolve->instrument h1_acq Acquire 1H Spectrum instrument->h1_acq c13_acq Acquire 13C Spectrum instrument->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase Correction ft->phase calibrate Calibrate Spectrum phase->calibrate integrate Integrate (1H) calibrate->integrate 1H assign Assign Peaks calibrate->assign 13C integrate->assign FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis place_sample Place Solid on ATR Crystal apply_pressure Apply Pressure place_sample->apply_pressure background Collect Background Spectrum apply_pressure->background sample_scan Collect Sample Spectrum background->sample_scan generate_spectrum Generate Absorbance Spectrum sample_scan->generate_spectrum identify_peaks Identify & Assign Peaks generate_spectrum->identify_peaks

Sources

A Comprehensive Technical Guide to the Solubility Profile of 4-(Pyrimidin-2-yloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Solubility is a critical determinant of a drug candidate's success, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability. This guide provides an in-depth technical framework for characterizing the aqueous solubility of 4-(Pyrimidin-2-yloxy)benzoic acid, a molecule of interest in medicinal chemistry. In the absence of extensive empirical data for this specific compound, this document synthesizes established principles of physical chemistry and pharmaceutical science to build a predictive solubility profile. It further outlines robust, field-proven experimental protocols for the systematic determination of both kinetic and thermodynamic solubility, providing researchers and drug development professionals with a comprehensive roadmap for its evaluation.

Introduction: The Critical Role of Solubility in Drug Development

In pharmaceutical sciences, the journey from a promising lead compound to a viable drug is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Among these, aqueous solubility stands out as a paramount factor. Poor solubility can lead to erratic absorption, low bioavailability, and an increased risk of failing in later, more costly stages of development.[1][2][3] Therefore, a thorough and early characterization of a compound's solubility profile is not merely a data-gathering exercise; it is a fundamental component of risk mitigation in the drug discovery process.

This guide focuses on 4-(Pyrimidin-2-yloxy)benzoic acid, a heterocyclic compound featuring a benzoic acid moiety linked to a pyrimidine ring via an ether bond. Its structure suggests a complex interplay of factors governing its solubility, including ionizable groups and aromatic systems. Understanding this profile is essential for designing appropriate formulation strategies and predicting its in vivo behavior.

Physicochemical Characterization: A Predictive Analysis

A robust understanding of a molecule's inherent physicochemical properties is the foundation for predicting its solubility behavior.

Molecular Structure and Functional Group Analysis

The structure of 4-(Pyrimidin-2-yloxy)benzoic acid incorporates three key functional regions:

  • Benzoic Acid: An acidic group (pKa ~4.2 for benzoic acid itself) that will be ionized at physiological and basic pH.[4]

  • Pyrimidine Ring: A weakly basic aromatic heterocycle containing two nitrogen atoms. The pKa of pyrimidine is approximately 1.3. The ether linkage at the 2-position will influence its basicity.

  • Ether Linkage: A relatively stable and non-ionizable linker.

The presence of both an acidic (carboxylic acid) and a weakly basic (pyrimidine) moiety suggests that the compound is amphoteric, and its solubility will be highly dependent on the pH of the aqueous medium.

Predicted Physicochemical Properties

In the absence of direct experimental data, we can predict key parameters using established computational models and knowledge of analogous structures.

PropertyPredicted ValueRationale & Impact on Solubility
Molecular Weight 216.19 g/mol Within the typical range for small molecule drugs; not expected to be a primary limiting factor for solubility.
pKa (Acidic) ~4.0 - 4.5The electron-withdrawing nature of the pyrimidinyloxy group is expected to slightly increase the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2). This is the primary determinant of solubility increase at neutral to basic pH.
pKa (Basic) ~1.0 - 1.5The pyrimidine ring is weakly basic. This suggests that at highly acidic pH values (pH < 1), the molecule may become protonated, leading to a slight increase in solubility.
Predicted logP 2.0 - 2.5The combination of the phenyl and pyrimidine rings contributes to lipophilicity, while the carboxylic acid and ether oxygen add polarity. A moderate logP suggests a balance between solubility and permeability, but highlights the potential for low aqueous solubility in its neutral form. Computational methods are often used for such predictions.[5][6][7]
The Importance of the Solid State

The solid-state properties of an active pharmaceutical ingredient (API), such as its crystalline form (polymorphism) or lack thereof (amorphous state), can have a dramatic impact on its measured solubility.[8][9][10][11] Different polymorphs of the same compound can exhibit different solubilities and dissolution rates.[8] A stable crystalline form will typically have lower solubility than a metastable or amorphous form. Therefore, any solubility study must be accompanied by solid-state characterization (e.g., using X-ray powder diffraction, XRPD) to ensure consistency and understand the form being tested.[9][11]

Experimental Determination of Solubility: A Methodological Blueprint

A multi-tiered approach is essential for a comprehensive understanding of a compound's solubility. This involves assessing both its kinetic and thermodynamic solubility.

Overall Experimental Workflow

The logical flow for solubility characterization moves from rapid, early-stage assessment to more definitive, resource-intensive measurements.

G cluster_0 Early Discovery Phase cluster_1 Lead Optimization / Pre-clinical Phase A Kinetic Solubility Assay (High-Throughput) B Identify Potential Solubility Liabilities A->B Rapid Assessment C Thermodynamic Solubility Assay (Shake-Flask Method) B->C In-depth Characterization D pH-Solubility Profile C->D Definitive Data E Biorelevant Media Solubility D->E Physiological Relevance F Solid-State Characterization (XRPD, DSC) F->C Informs Interpretation

Caption: Workflow for solubility characterization.

Protocol 1: Kinetic Solubility Assay

This high-throughput method is ideal for early drug discovery, providing a rapid assessment of solubility under non-equilibrium conditions that mimic automated screening assays.[2][12][13]

Principle: A concentrated stock solution of the compound in dimethyl sulfoxide (DMSO) is rapidly diluted into an aqueous buffer. The formation of a precipitate is detected, typically by light scattering (nephelometry) or direct UV absorbance after filtration.[12]

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 4-(Pyrimidin-2-yloxy)benzoic acid in 100% DMSO.[14]

  • Plate Setup: In a 96-well microplate, add 198 µL of aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the wells, resulting in a final concentration of 100 µM with 1% DMSO. Mix thoroughly.

  • Incubation: Incubate the plate at room temperature (25°C) with shaking for a defined period, typically 1.5 to 2 hours.[1][12]

  • Detection (Nephelometry): Measure the light scattering in each well using a nephelometer. A significant increase in scattering compared to a buffer-only control indicates precipitation and poor kinetic solubility.

  • Data Analysis: The kinetic solubility is often reported as the concentration at which precipitation is first observed.

Causality: This assay is termed "kinetic" because precipitation is limited by the kinetics of nucleation and crystal growth, not just the thermodynamic equilibrium. It is highly relevant for predicting behavior in biological assays where compounds are introduced via a DMSO stock.[2]

Protocol 2: Thermodynamic (Equilibrium) Solubility Assay

This "gold standard" shake-flask method measures the true equilibrium solubility of a compound and is crucial for lead optimization and formulation development.[3][15]

Principle: An excess of the solid compound is agitated in a specific aqueous medium until equilibrium is reached. The supernatant is then filtered, and the concentration of the dissolved compound is quantified, typically by HPLC-UV.

G A Add excess solid compound to aqueous buffer B Agitate at constant temp. (e.g., 24-48h) A->B Step 1 C Allow solid to settle B->C Step 2 D Filter supernatant (e.g., 0.22 µm PVDF filter) C->D Step 3 E Quantify concentration (HPLC-UV) D->E Step 4 F Determine Equilibrium Solubility (Sₑ) E->F Step 5

Caption: Thermodynamic solubility (shake-flask) workflow.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid 4-(Pyrimidin-2-yloxy)benzoic acid (e.g., 1-2 mg) to a glass vial containing a known volume (e.g., 1 mL) of the desired aqueous medium.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for at least 24 hours to ensure equilibrium is reached.[1] A 48-hour time point is often included to confirm equilibrium has been maintained.

  • Phase Separation: After equilibration, allow the vials to stand to let undissolved solid settle. Alternatively, centrifuge the samples at high speed.

  • Sampling and Filtration: Carefully remove an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all particulate matter.

  • Quantification: Dilute the filtrate into a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

  • Validation: The presence of remaining solid in the vial after the experiment confirms that the initial amount was in excess, a prerequisite for a valid thermodynamic solubility measurement.

Anticipated Solubility Profile of 4-(Pyrimidin-2-yloxy)benzoic acid

Based on the compound's structure, a distinct solubility profile can be predicted.

pH-Dependent Solubility

The amphoteric nature of the molecule dictates that its solubility will be lowest at its isoelectric point and will increase significantly at both low and high pH.[16][17][18][19]

  • At Low pH (e.g., pH 1-2): The carboxylic acid will be protonated (neutral), but the weakly basic pyrimidine ring may become protonated, leading to a slight increase in solubility.

  • At Mid-pH (e.g., pH 3-5): Both the acidic and basic groups will be largely in their neutral forms. This is where the intrinsic solubility (solubility of the neutral species) is measured, and it is expected to be at its minimum.

  • At High pH (e.g., pH > 6): The carboxylic acid group will be deprotonated to form the highly soluble carboxylate anion, causing a dramatic increase in solubility.[17][18]

Table 1: Predicted pH-Solubility Profile (Thermodynamic)

pHPredominant SpeciesPredicted Solubility (µg/mL)Rationale
2.0R-COOH / R-N⁺H-10 - 50Slight increase due to pyrimidine protonation.
4.0R-COOH (Neutral)< 10Minimum solubility near the isoelectric point.
7.4R-COO⁻> 1000High solubility due to carboxylate anion formation.
10.0R-COO⁻> 2000Essentially complete ionization and high solubility.
Solubility in Biorelevant Media

For orally administered drugs, solubility in simple buffers can be misleading. Biorelevant media, which contain bile salts and lecithin, simulate the fluid composition of the gastrointestinal tract and provide a more accurate prediction of in vivo dissolution.[20][21][22][23]

  • FaSSIF (Fasted State Simulated Intestinal Fluid): Mimics the conditions of the small intestine on an empty stomach (pH ~6.5).[22]

  • FeSSIF (Fed State Simulated Intestinal Fluid): Mimics the conditions after a meal, with a lower pH (~5.0) but higher concentrations of bile salts and lecithin.[22]

Table 2: Predicted Solubility in Biorelevant Media

MediumpHComposition HighlightsPredicted Solubility (µg/mL)Rationale
FaSSGF~1.6Simulates stomach fluid15 - 60Similar to low pH buffer, limited solubility.
FaSSIF~6.5Low bile salt/lecithin> 500High solubility due to pH > pKa of the acid. Micellar solubilization may offer a slight additional increase over a simple buffer of the same pH.
FeSSIF~5.0High bile salt/lecithin50 - 200The pH is closer to the pKa, reducing ionization-driven solubility. However, the higher concentration of bile salt micelles may significantly enhance solubility through micellar solubilization, potentially counteracting the pH effect.

Conclusion and Strategic Implications

The predictive analysis and experimental framework detailed in this guide provide a comprehensive strategy for characterizing the solubility of 4-(Pyrimidin-2-yloxy)benzoic acid. The molecule is anticipated to exhibit classic pH-dependent solubility, with low intrinsic solubility but significantly enhanced solubility at neutral to basic pH due to the ionization of its carboxylic acid group. This property is favorable for absorption in the intestinal tract.

Key strategic takeaways for development teams are:

  • Confirm the Profile: The immediate priority is to execute the kinetic and thermodynamic solubility protocols to confirm these predictions.

  • Solid-State Screening: A thorough polymorph and salt screening is highly recommended to identify the optimal solid form with the most favorable combination of stability and solubility.

  • Formulation Strategy: The significant increase in solubility at intestinal pH suggests that a straightforward immediate-release oral dosage form may be viable, provided the dissolution rate is adequate.

By systematically applying the principles and protocols outlined herein, researchers can build a robust data package to understand and optimize the biopharmaceutical properties of 4-(Pyrimidin-2-yloxy)benzoic acid, enabling informed decisions and accelerating its potential path through the development pipeline.

References

  • ResearchGate. A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Available from: [Link]

  • PubChem. 4-(Pyridin-4-yl)benzoic acid. Available from: [Link]

  • PubChem. 4-(Pyridin-2-yloxy)benzoic acid. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Available from: [Link]

  • PMC. 3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid. Available from: [Link]

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

  • ResearchGate. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Available from: [Link]

  • PMC. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. Available from: [Link]

  • Biorelevant.com. FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. Available from: [Link]

  • Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. Available from: [Link]

  • Solitek Pharma. Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?. Available from: [Link]

  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available from: [Link]

  • Fiveable. pH and Solubility - AP Chem. Available from: [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • Biorelevant.com. Solubility Check in FaSSIF FeSSIF by HPLC. Available from: [Link]

  • Dissolution Technologies. Comparison of the Solubility and Dissolution of Drugs in Fasted- State Biorelevant Media (FaSSIF and FaSSIF-V2). Available from: [Link]

  • MDPI. Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Available from: [Link]

  • Wikipedia. Benzoic acid. Available from: [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

  • AP Chemistry. 8.11 pH and Solubility. Available from: [Link]

  • ResearchGate. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. Available from: [Link]

  • Auriga Research. Solid State Characterization. Available from: [Link]

  • PubMed. Solid-state analysis of the active pharmaceutical ingredient in drug products. Available from: [Link]

  • Chemistry Steps. The Effect of pH on Solubility. Available from: [Link]

  • PMC. Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Available from: [Link]

  • ACS Publications. Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane. Available from: [Link]

  • Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Available from: [Link]

  • PubMed. 3-{[4-(4-Pyrid-yl)pyrimidin-2-yl]sulfanylmeth-yl}benzoic acid. Available from: [Link]

  • Pharma Lesson. Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. Available from: [Link]

  • ResearchGate. (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Available from: [Link]

  • AlfatestLab. API: solid state robust characterization in key to cut costs and time!. Available from: [Link]

  • Dissolution Technologies. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. Available from: [Link]

  • PubChem. Benzoic Acid. Available from: [Link]

  • Cheméo. Chemical Properties of 4-hydroxybenzoic acid (CAS 99-96-7). Available from: [Link]

  • Intertek. Pharmaceutical Solid State Materials Characterisation. Available from: [Link]

  • PMC. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Available from: [Link]

  • PubMed. Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Available from: [Link]

  • PubChem. 4-[4-(3-Methoxyphenoxy)pyrimidin-2-yl]benzoic acid. Available from: [Link]

  • PubChem. 4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoic acid. Available from: [Link]

  • PubChem. 4-({4-[(2-Bromophenyl)amino]pyrimidin-2-Yl}amino)benzoic Acid. Available from: [Link]

Sources

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 4-(Pyrimidin-2-yloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrimidin-2-yloxy Moiety in Medicinal Chemistry

The 4-(Pyrimidin-2-yloxy)benzoic acid scaffold is a key structural motif in contemporary drug discovery and development. The pyrimidine ring, a privileged heterocyclic structure, is a cornerstone in the architecture of numerous biologically active molecules, including several approved pharmaceuticals. Its linkage to a benzoic acid moiety via an ether bond creates a versatile building block with a specific three-dimensional arrangement and electronic distribution. This arrangement allows for diverse interactions with biological targets, particularly through hydrogen bonding, π-π stacking, and ionic interactions. Consequently, derivatives of 4-(Pyrimidin-2-yloxy)benzoic acid are actively investigated as inhibitors of various enzymes and as modulators of receptor function, showing promise in therapeutic areas such as oncology, inflammation, and infectious diseases.

This document provides a detailed, field-proven protocol for the synthesis of 4-(Pyrimidin-2-yloxy)benzoic acid. It is designed for researchers, medicinal chemists, and process development scientists, offering not only a step-by-step procedure but also the underlying chemical principles and rationale for the experimental choices, ensuring both reproducibility and a deeper understanding of the synthesis.

Overall Synthetic Strategy

The synthesis of 4-(Pyrimidin-2-yloxy)benzoic acid is efficiently achieved through a two-step process. The first step involves a nucleophilic aromatic substitution (SNAr) reaction to form the key aryl ether bond. To prevent unwanted side reactions with the carboxylic acid group, the synthesis commences with the methyl ester of 4-hydroxybenzoic acid. The subsequent step is a straightforward saponification (ester hydrolysis) to yield the final carboxylic acid product.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Ester Hydrolysis 2-Chloropyrimidine 2-Chloropyrimidine Intermediate Methyl 4-(pyrimidin-2-yloxy)benzoate 2-Chloropyrimidine->Intermediate Aryl Ether Formation Methyl_4-hydroxybenzoate Methyl 4-hydroxybenzoate Methyl_4-hydroxybenzoate->Intermediate Base_Solvent Base (K2CO3) Solvent (DMF) Base_Solvent->Intermediate Hydrolysis_Reagents Base (NaOH) Solvent (MeOH/H2O) Final_Product 4-(Pyrimidin-2-yloxy)benzoic acid Intermediate->Final_Product Saponification Hydrolysis_Reagents->Final_Product Acidification Acidification (HCl) Final_Product->Acidification Work-up

Caption: Overall workflow for the synthesis of 4-(Pyrimidin-2-yloxy)benzoic acid.

Experimental Protocol

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Molarity/ConcentrationAmount (mmol)Mass/VolumeSupplier (Example)
2-Chloropyrimidine1722-12-9114.54-10.01.15 gSigma-Aldrich
Methyl 4-hydroxybenzoate99-76-3152.15-10.01.52 gSigma-Aldrich
Potassium Carbonate (K₂CO₃)584-08-7138.21-15.02.07 gFisher Scientific
N,N-Dimethylformamide (DMF)68-12-273.09Anhydrous-50 mLAcros Organics
Sodium Hydroxide (NaOH)1310-73-240.002 M (aq)20.010 mLJ.T. Baker
Methanol (MeOH)67-56-132.04ACS Grade-30 mLVWR Chemicals
Hydrochloric Acid (HCl)7647-01-036.462 M (aq)As neededAs neededEMD Millipore
Ethyl Acetate (EtOAc)141-78-688.11ACS Grade-As neededMacron Fine Chem
Brine (Saturated NaCl)7647-14-558.44Saturated-As neededLab Prepared
Anhydrous Sodium Sulfate7757-82-6142.04Granular-As neededAlfa Aesar
Step 1: Synthesis of Methyl 4-(pyrimidin-2-yloxy)benzoate

Rationale: This step utilizes a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient pyrimidine ring is susceptible to attack by nucleophiles, especially at the 2-position, which is activated by the two ring nitrogens.[1][2][3] 4-hydroxybenzoate, deprotonated in situ by a base, acts as the nucleophile. Potassium carbonate is a suitable, moderately strong base that is easy to handle. DMF is an excellent polar aprotic solvent for this type of reaction as it effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide.

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-hydroxybenzoate (1.52 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

  • Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Stir the suspension at room temperature for 15 minutes to allow for the formation of the potassium phenoxide.

  • Add 2-chloropyrimidine (1.15 g, 10.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and maintain this temperature with stirring for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) [Eluent: 30% Ethyl Acetate in Hexanes].

  • After the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

  • Pour the reaction mixture into 200 mL of ice-cold water and stir for 30 minutes. A precipitate should form.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water (3 x 30 mL).

  • Dry the crude product, methyl 4-(pyrimidin-2-yloxy)benzoate, under vacuum. The product can be used in the next step without further purification or can be recrystallized from ethanol if a higher purity is desired.

Step 2: Synthesis of 4-(Pyrimidin-2-yloxy)benzoic acid

Rationale: This step is a standard saponification of the methyl ester to the corresponding carboxylic acid.[4][5] Sodium hydroxide is used as the base to hydrolyze the ester. A mixture of methanol and water is used as the solvent system to ensure the solubility of both the ester starting material and the hydroxide reagent. The reaction is typically driven to completion by heating. Subsequent acidification protonates the carboxylate salt, causing the final product to precipitate out of the aqueous solution.

Procedure:

  • Transfer the crude methyl 4-(pyrimidin-2-yloxy)benzoate from Step 1 to a 250 mL round-bottom flask.

  • Add 30 mL of methanol and stir to dissolve the solid.

  • Add 10 mL of 2 M aqueous sodium hydroxide (20.0 mmol).

  • Heat the mixture to reflux (approximately 70-80 °C) and stir for 2-4 hours. Monitor the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with 50 mL of water.

  • While stirring vigorously in an ice bath, slowly acidify the solution to pH 3-4 by the dropwise addition of 2 M hydrochloric acid. A white precipitate of 4-(Pyrimidin-2-yloxy)benzoic acid will form.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water (3 x 20 mL) to remove any inorganic salts.

  • Dry the final product under vacuum at 50 °C to a constant weight.

Mechanism Deep Dive: The Nucleophilic Aromatic Substitution (SNAr)

The key bond-forming step in this synthesis is the SNAr reaction. Unlike nucleophilic substitutions on aliphatic carbons (SN1 and SN2), SNAr on electron-deficient aromatic rings proceeds via an addition-elimination mechanism.[2][3]

Caption: The addition-elimination mechanism of the SNAr reaction.

  • Addition of the Nucleophile: The reaction is initiated by the attack of the electron-rich phenoxide (generated from methyl 4-hydroxybenzoate and potassium carbonate) on the electron-deficient C2 carbon of the pyrimidine ring. This carbon is electrophilic due to the inductive electron-withdrawing effect of the adjacent nitrogen atoms. This step is typically the rate-determining step of the reaction.

  • Formation of the Meisenheimer Complex: The addition of the nucleophile temporarily breaks the aromaticity of the pyrimidine ring, forming a negatively charged intermediate known as a Meisenheimer complex.[3] This intermediate is stabilized by resonance, with the negative charge delocalized over the pyrimidine ring, particularly onto the electronegative nitrogen atoms.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group. This elimination step is usually fast.

The overall result is the substitution of the chlorine atom with the aryloxy group, forming the desired ether linkage.

Characterization Data (Expected)

  • Appearance: White to off-white solid.

  • Melting Point: Literature values for similar pyrimidin-2-yl benzoic acid derivatives suggest a melting point above 200 °C.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~13.0 (s, 1H, COOH), 8.6 (d, 2H), 8.0 (d, 2H), 7.3 (d, 2H), 7.1 (t, 1H).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) ~167.0, 164.5, 158.0, 155.0, 131.5, 125.0, 121.0, 117.0.

  • Mass Spectrometry (ESI-): m/z calculated for C₁₁H₈N₂O₃ [M-H]⁻: 215.05; found: 215.1.

Troubleshooting and Expert Insights

  • Low Yield in Step 1: Ensure all reagents and the solvent are anhydrous. Water can compete with the phenoxide as a nucleophile and can also deactivate the base. If the reaction stalls, consider using a stronger base such as sodium hydride (NaH), but exercise extreme caution as NaH is highly reactive and flammable.

  • Incomplete Hydrolysis in Step 2: If TLC analysis shows remaining starting material, extend the reflux time or add an additional equivalent of NaOH. Ensure the methanol is fully removed before acidification to prevent the re-formation of the methyl ester.

  • Purification: The final product can be purified by recrystallization from an ethanol/water mixture if necessary. Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to obtain pure crystals.

Safety Precautions

  • 2-Chloropyrimidine: Is a hazardous substance. Handle in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • N,N-Dimethylformamide (DMF): Is a reproductive toxin. Handle with care in a fume hood.

  • Sodium Hydroxide and Hydrochloric Acid: Are corrosive. Handle with appropriate PPE.

  • Sodium Hydride (if used): Is a highly flammable solid that reacts violently with water. Must be handled under an inert atmosphere (nitrogen or argon).

References

  • (2025-08-05) Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. Request PDF - ResearchGate. [Link]

  • Pyrimidine synthesis. Organic Chemistry Portal. [Link]

  • (2014-10-24) The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic (RSC Publishing). [Link]

  • Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • 2-chloropyrimidine. Organic Syntheses Procedure. [Link]

  • Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. OSTI.GOV. [Link]

  • Preparation of Poly(arylene ether pyrimidine)s by Aromatic Nucleophilic Substitution Reactions. Macromolecules - ACS Publications. [Link]

  • (PDF) Methyl 4-benzyloxy-2-hydroxybenzoate. ResearchGate. [Link]

  • (2024-09-13) Hydrolysis of Methyl Benzoate. Lab Demo - YouTube. [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. [Link]

  • Aryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]

  • (2015-07-19) 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • CN102079725B - Method for preparing 2-chloropyrimidine.
  • (2022-09-24) 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Williamson ether synthesis. Request PDF - ResearchGate. [Link]

  • 3-{[4-(4-Pyrid-yl)pyrimidin-2-yl]sulfanylmeth-yl}benzoic acid. PubMed. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline. [Link]

  • Can methyl benzoate be hydrolyzed?. Quora. [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. [Link]

  • (2017-03-18) How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. ResearchGate. [Link]

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. [Link]

  • (2020-04-20) Williamson Ether Synthesis. YouTube. [Link]

  • Nucleophilic Aromatic Substitution Exam Prep. Practice Questions & Video Solutions. [Link]

  • (2025-11-17) Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PMC. [Link]

Sources

Application Note: Step-by-Step Synthesis of 4-(Pyrimidin-2-yloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

The moiety 4-(pyrimidin-2-yloxy)benzoic acid represents a critical pharmacophore in medicinal chemistry, frequently serving as a biaryl ether scaffold in GLP-1 agonists, kinase inhibitors, and anti-inflammatory agents. Its structural rigidity, combined with the hydrogen-bond accepting capability of the pyrimidine ring, makes it a valuable linker for optimizing pharmacokinetic profiles.

Retrosynthetic Logic

The synthesis is best approached via a Nucleophilic Aromatic Substitution (


)  strategy. While direct coupling of 4-hydroxybenzoic acid is theoretically possible, it often leads to solubility challenges and difficult purification due to the amphoteric nature of the product.

The Preferred Route (Ester-Protection Strategy):

  • Activation: Use Methyl 4-hydroxybenzoate instead of the free acid. This increases solubility in organic solvents and prevents competitive salt formation at the carboxylate during the substitution step.

  • Coupling (

    
    ):  Reaction with 2-chloropyrimidine . The pyrimidine ring is electron-deficient (π-deficient), making the 2-position highly susceptible to nucleophilic attack by the phenoxide ion.
    
  • Hydrolysis: Mild saponification to reveal the free acid.

Reaction Scheme

ReactionScheme SM1 Methyl 4-hydroxybenzoate (Nucleophile) INT Intermediate Ester (Methyl 4-(pyrimidin-2-yloxy)benzoate) SM1->INT Step 1: K2CO3, DMF 90°C, 12h (SNAr) SM2 2-Chloropyrimidine (Electrophile) SM2->INT PROD Target Product 4-(Pyrimidin-2-yloxy)benzoic acid INT->PROD Step 2: LiOH, THF/H2O RT, 4h (Hydrolysis)

Figure 1: Two-step synthetic pathway utilizing an ester-protected intermediate to ensure high purity and yield.

Step 1: Coupling Protocol

Objective: Synthesis of Methyl 4-(pyrimidin-2-yloxy)benzoate. Principle: The phenoxide generated by


 attacks the C-2 position of the pyrimidine, displacing chloride.
Reagents & Materials[1][2][3][4][5][6][7][8]
ReagentMW ( g/mol )Equiv.[1]Mass/VolRole
Methyl 4-hydroxybenzoate 152.151.015.2 gNucleophile
2-Chloropyrimidine 114.531.213.7 gElectrophile
Potassium Carbonate (

)
138.212.027.6 gBase
DMF (Anhydrous) --150 mLSolvent
Experimental Procedure
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line.[2]

  • Dissolution: Charge the flask with Methyl 4-hydroxybenzoate (15.2 g, 100 mmol) and anhydrous DMF (150 mL). Stir until fully dissolved.

  • Deprotonation: Add

    
      (27.6 g, 200 mmol) in a single portion. The suspension may turn slightly yellow as the phenoxide forms. Stir at Room Temperature (RT) for 15 minutes.
    
  • Addition: Add 2-Chloropyrimidine (13.7 g, 120 mmol).

    • Note: 2-Chloropyrimidine is a solid/low-melting solid; ensure it is fully transferred.

  • Reaction: Heat the mixture to 90°C . Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.

    • Endpoint: Reaction is typically complete within 12–16 hours. Look for the disappearance of the phenol starting material.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to RT.

    • Pour the mixture slowly into Ice-Water (600 mL) with vigorous stirring. The product should precipitate as a white to off-white solid.

    • Stir for 30 minutes to ensure complete precipitation.

    • Filter the solid using a Büchner funnel.

    • Wash the cake with water (

      
       mL) to remove residual DMF and inorganic salts.
      
    • Dry the solid in a vacuum oven at 45°C overnight.

Expected Yield: 85–92% Appearance: White crystalline solid.

Step 2: Ester Hydrolysis Protocol

Objective: Conversion of the intermediate ester to the target free acid. Principle: Base-mediated hydrolysis (saponification) followed by controlled acidification.

Reagents & Materials[1][2][3][4][5][6][7][8]
ReagentEquiv.[3]Role
Intermediate Ester 1.0Substrate
Lithium Hydroxide (LiOH[1

)
3.0Hydrolysis Agent
THF / Water (3:1) -Solvent System
1M HCl ExcessAcidification
Experimental Procedure
  • Dissolution: In a 500 mL flask, dissolve the Intermediate Ester (from Step 1) in THF (200 mL).

  • Saponification: Dissolve LiOH·

    
      (3 equiv.) in Water  (65 mL) and add this solution to the THF mixture.
    
    • Observation: The mixture may become biphasic initially but usually homogenizes upon stirring.

  • Reaction: Stir at Room Temperature for 4–6 hours.

    • Monitor: LC-MS should show complete conversion of the ester (M+H ~231) to the acid (M+H ~217).

  • Workup & Isolation:

    • Concentrate the mixture under reduced pressure (Rotavap) to remove most of the THF.

    • Dilute the remaining aqueous residue with water (100 mL).

    • Critical Step (Acidification): Cool the solution to 0–5°C in an ice bath. Slowly add 1M HCl dropwise with stirring until pH reaches ~2–3.

    • Result: The target acid will precipitate as a thick white solid.

    • Filter the solid and wash with cold water (

      
       mL) followed by a small amount of cold diethyl ether (to remove trace organics).
      
    • Dry under high vacuum at 50°C.

Expected Yield: 90–95% Appearance: White powder.

Workup & Purification Logic (Decision Tree)

To ensure reproducibility, follow this logic flow if deviations occur (e.g., oiling out instead of precipitation).

WorkupLogic Start Quench Reaction (Step 1) Check Did Solid Precipitate in Water? Start->Check Yes Filter & Wash (Standard Protocol) Check->Yes Yes No Product Oiled Out Check->No No Extract Extract with EtOAc Wash w/ Brine No->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Recryst Recrystallize (EtOH or EtOAc/Hex) Dry->Recryst

Figure 2: Troubleshooting workflow for the isolation of the intermediate ester.

Analytical Validation

Confirm the identity of the product using the following markers.

  • 1H NMR (400 MHz, DMSO-

    
    ): 
    
    • 
       12.80 (s, 1H, COOH)
      
    • 
       8.65 (d, J=4.8 Hz, 2H, Pyrimidine H-4,6)
      
    • 
       8.00 (d, J=8.5 Hz, 2H, Benzoate H-2,6)
      
    • 
       7.35 (d, J=8.5 Hz, 2H, Benzoate H-3,5)
      
    • 
       7.20 (t, J=4.8 Hz, 1H, Pyrimidine H-5)
      
  • LC-MS:

    • ESI+ m/z: 217.1

      
      .
      
    • Retention time: ~1.2 min (on standard C18 reverse phase column).

Safety & Handling

  • 2-Chloropyrimidine: Corrosive and irritant. Handle in a fume hood.

  • DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves.

  • Waste Disposal: Aqueous waste from Step 1 contains DMF and must be disposed of as halogenated organic waste (due to potential residual chloropyrimidine) or specific solvent waste depending on facility rules.

References

  • Nucleophilic Arom

    
    ) of Chloropyrimidines: 
    
    • Mechanistic Insight: The 1,3-diazine system of pyrimidine renders the 2- and 4-positions highly electrophilic, facilitating displacement by oxygen nucleophiles without transition metal c
    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.

  • General Protocol for Ether Synthesis via

    
    : 
    
    • Context: Synthesis of pyrimidinyl ethers using in DMF is a standard industrial protocol for high-yield coupling.
    • Source: "Process for preparing benzoic acids."[4][5][6][3][1][2][7] US Patent 2005/0137396 A1.

  • Hydrolysis of Benzoate Esters

    • Context: Lithium hydroxide is preferred over NaOH for sensitive substr
    • Source: "4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid synthesis." ChemicalBook Protocols.

  • Target Molecule Data

    • Compound: 4-(Pyrimidin-2-yloxy)benzoic acid (CAS 199678-12-1).[8]

    • Source: CymitQuimica Catalog.

Sources

Amide coupling reactions with "4-(Pyrimidin-2-yloxy)benzoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Amide Coupling of 4-(Pyrimidin-2-yloxy)benzoic Acid

Executive Summary & Chemical Context

The moiety 4-(Pyrimidin-2-yloxy)benzoic acid (CAS: 3307-29-3) represents a "privileged scaffold" in medicinal chemistry, frequently appearing in glucokinase activators, PPAR agonists, and kinase inhibitors. Its structural duality—a lipophilic, electron-deficient pyrimidine ring linked via an ether bridge to a benzoic acid—presents specific synthetic challenges.

While the ether linkage is generally robust, the pyrimidine nitrogen atoms introduce basicity and polarity that distinguish this substrate from standard benzoic acids. This Application Note details optimized protocols for coupling this acid with diverse amines, prioritizing yield, purity, and reproducibility.

Key Physiochemical Considerations:

  • Solubility: The substrate exhibits poor solubility in non-polar solvents (DCM, Toluene) but dissolves readily in polar aprotic solvents (DMF, DMSO, NMP).

  • Basicity: The pyrimidine ring (pKa ~1.3 for conjugate acid) can act as a weak Lewis base, potentially sequestering metal catalysts or forming salts during acid chloride generation.

  • Electronic Effects: The 2-oxypyrimidine group is electron-withdrawing, slightly increasing the acidity of the benzoic acid compared to unsubstituted benzoic acid, facilitating nucleophilic attack at the carbonyl carbon.

Strategic Reaction Planning

Selecting the correct activation strategy is critical. We recommend two primary pathways based on the scale and the nucleophilicity of the amine partner.

Pathway A: HATU/DIPEA Activation (Discovery Scale / General Purpose)
  • Best for: Library synthesis, precious amines, aliphatic amines, and anilines.

  • Mechanism: Formation of an active ester (OAt-ester) that reacts rapidly with amines with minimal racemization (not applicable here, but good practice) and high conversion rates.

  • Pros: High tolerance for functional groups; reaction usually completes at Room Temperature (RT).

Pathway B: Acid Chloride Generation (Scale-Up / Non-Nucleophilic Amines)
  • Best for: Multi-gram scale-up, sterically hindered amines, or electron-deficient anilines.

  • Reagent: Thionyl Chloride (

    
    ) or Oxalyl Chloride.
    
  • Pros: Highly reactive intermediate; cost-effective.

  • Risk: Generates HCl byproducts which protonate the pyrimidine ring, precipitating the intermediate as a hydrochloride salt.

Detailed Experimental Protocols

Protocol A: HATU-Mediated Coupling (Standard)

Reagents:

  • Substrate: 4-(Pyrimidin-2-yloxy)benzoic acid (1.0 equiv)

  • Amine Partner: (1.1 – 1.2 equiv)

  • Coupling Agent: HATU (1.1 – 1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.0 equiv)
    
  • Solvent: Anhydrous DMF (Concentration: 0.1 M – 0.2 M)

Step-by-Step Procedure:

  • Dissolution: In a dry round-bottom flask or vial, dissolve 4-(Pyrimidin-2-yloxy)benzoic acid in anhydrous DMF. Vortex or sonicate if necessary to ensure a clear solution.

  • Activation: Add DIPEA (2.0 equiv) followed by HATU (1.1 equiv). The solution typically turns yellow/orange. Stir at RT for 15–30 minutes .[1]

    • Why? Pre-activation ensures the active ester is formed before the amine is introduced, reducing competition from unreactive species.

  • Coupling: Add the amine (1.1 equiv) dissolved in a minimal amount of DMF. If the amine is a salt (e.g., HCl salt), add the remaining DIPEA (1.0 equiv) to the amine solution before transfer.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS (Target Mass = Amine MW + 216.05 - 18.01).

  • Quench: Dilute with Ethyl Acetate (EtOAc) or 10% MeOH/DCM (if product is polar).

  • Workup:

    • Wash organic layer with Sat.[1]

      
       (2x) to remove unreacted acid and HATU byproducts.
      
    • Wash with Water (1x) and Brine (1x).

    • Dry over

      
      , filter, and concentrate.
      
Protocol B: Acid Chloride Method (via Thionyl Chloride)

Reagents:

  • Substrate: 4-(Pyrimidin-2-yloxy)benzoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (5.0 equiv or neat)
    
  • Catalyst: DMF (1 drop)

  • Solvent: Toluene or DCM (if using catalytic route), or neat

    
    .
    

Step-by-Step Procedure:

  • Chlorination: Suspend the benzoic acid derivative in dry Toluene. Add

    
     and a catalytic drop of DMF.
    
  • Reflux: Heat to reflux (70–80°C) for 2–3 hours. The suspension should clear as the acid chloride forms.

    • Note: If the pyrimidine protonates, a precipitate (HCl salt) may persist. This is acceptable.

  • Evaporation: Concentrate in vacuo to dryness. Co-evaporate with Toluene (2x) to remove trace

    
     and HCl.
    
    • Critical: The intermediate is likely the hydrochloride salt of the acid chloride. It will be moisture sensitive.

  • Coupling: Re-dissolve/suspend the residue in dry DCM or THF. Cool to 0°C.

  • Addition: Add the Amine (1.1 equiv) and a stoichiometric excess of base (Triethylamine or DIPEA, at least 3.0–4.0 equiv ) to neutralize the HCl stored in the pyrimidine ring and the HCl generated during coupling.

  • Workup: Standard aqueous extraction as described in Protocol A.

Visualization of Workflows

Figure 1: Reaction Pathway & Decision Logic

ReactionLogic Start Start: 4-(Pyrimidin-2-yloxy)benzoic acid AmineCheck Analyze Amine Partner Start->AmineCheck PathA Method A: HATU/DIPEA AmineCheck->PathA Primary/Secondary Aliphatic/Aniline PathB Method B: Acid Chloride AmineCheck->PathB Sterically Hindered or Scale >10g StepA1 1. Dissolve in DMF 2. Add DIPEA + HATU 3. Wait 15 mins PathA->StepA1 StepA2 Add Amine Stir RT 4-16h StepA1->StepA2 Product Target Amide Product StepA2->Product StepB1 Reflux with SOCl2 (Evaporate excess) PathB->StepB1 StepB2 Resuspend in DCM Add Amine + Excess Base (>3 eq) StepB1->StepB2 StepB2->Product

Caption: Decision matrix for selecting the optimal coupling strategy based on amine nucleophilicity and reaction scale.

Figure 2: Purification & Workup Strategy

Workup Crude Crude Reaction Mixture (DMF/DIPEA/Product) Solubility Is Product Soluble in EtOAc/DCM? Crude->Solubility Extract Dilute with EtOAc Solubility->Extract Yes Precip Precipitation Method Solubility->Precip No (Very Polar) Wash1 Wash: Sat. NaHCO3 (Removes Acid/HATU) Extract->Wash1 Wash2 Wash: Water/Brine (Removes DMF) Wash1->Wash2 Dry Dry & Concentrate Wash2->Dry Final Final Purification (Flash Column / Recryst) Dry->Final WaterAdd Pour into excess Water (Stir 30 mins) Precip->WaterAdd Filter Filter Precipitate Wash with Water/Et2O WaterAdd->Filter Filter->Final

Caption: Optimized workup protocol differentiating between lipophilic and polar amide products.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (HATU) Incomplete activation or amine salt interference.Ensure 15 min pre-activation time. If amine is an HCl salt, add extra DIPEA to the amine stock before combining.
Precipitate in Acid Chloride Step Formation of Pyrimidine-HCl salt.This is normal. Do not filter. Ensure the subsequent coupling step uses excess base (3-4 equiv) to solubilize and activate the species.
Product in Aqueous Layer Pyrimidine protonation during acidic wash.Avoid 1N HCl washes. Use Citric Acid (pH ~4) or stick to neutral/basic washes (Water/Brine/NaHCO3).
Reaction "Stalls" at 80% Equilibrium or Steric hindrance.Add 0.1 equiv of DMAP (Dimethylaminopyridine) to catalyze the reaction, or switch to microwave irradiation (80°C, 20 min).

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.

  • Vertex Pharmaceuticals Inc. (2008). Pyrimidines useful as inhibitors of voltage-gated sodium channels. World Intellectual Property Organization, WO2008130520A1. (Example of pyrimidine-ether-benzoic acid coupling).

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][4][5] Tetrahedron, 61(46), 10827-10852.

Sources

Application Note: High-Sensitivity LC-MS/MS Profiling of 4-(Pyrimidin-2-yloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the mass spectrometric analysis of 4-(Pyrimidin-2-yloxy)benzoic acid . It synthesizes chemical principles with empirical data from structurally related pyrimidinyl ether herbicides (e.g., Bispyribac-sodium) to provide a robust, field-ready protocol.

Executive Summary & Molecule Analysis

4-(Pyrimidin-2-yloxy)benzoic acid is a critical pharmacophore found in various bioactive molecules, including endothelin receptor antagonists and pyrimidinyl-benzoate herbicides (e.g., Bispyribac). Its structure features a benzoic acid moiety linked to a pyrimidine ring via an ether oxygen .

Understanding its fragmentation is pivotal for metabolic stability studies, as the ether linkage is a primary site for metabolic cleavage (Phase I metabolism) and the carboxylic acid is a target for glucuronidation (Phase II).

Physicochemical Profile
PropertyValueMass Spectrometry Implication
Formula C₁₁H₈N₂O₃Monoisotopic Mass: 216.0535 Da
LogP ~1.8 - 2.2Retains well on C18; amenable to Reverse Phase LC.
pKa (Acid) ~4.2 (COOH)Ionizes readily in ESI(-) as [M-H]⁻.
pKa (Base) ~1.3 (Pyrimidine N)Ionizes in ESI(+) as [M+H]⁺ at low pH.
Lability Ether LinkageThe C-O-C bond is the "weakest link" in CID fragmentation.

Method Development: LC-MS/MS Protocol

Sample Preparation Strategy

Given the amphoteric nature of the molecule (acidic tail, basic head), a Mixed-Mode Cation Exchange (MCX) extraction is superior to standard protein precipitation for biological matrices (plasma/urine), ensuring high recovery and matrix removal.

Protocol: Solid Phase Extraction (MCX)

  • Conditioning: 1 mL MeOH, then 1 mL Water.

  • Loading: Acidify sample (Plasma/Urine) with 2% H₃PO₄ (pH ~2-3) to protonate the pyrimidine nitrogen. Load onto MCX cartridge.

  • Wash 1: 1 mL 2% Formic Acid (removes acidic/neutral interferences).

  • Wash 2: 1 mL Methanol (removes hydrophobic neutrals).

  • Elution: 2 x 500 µL of 5% NH₄OH in Methanol . (The high pH deprotonates the ammonium sites on the sorbent, releasing the basic pyrimidine moiety).

  • Reconstitution: Evaporate N₂ stream; reconstitute in Mobile Phase A/B (80:20).

Chromatographic Conditions (UHPLC)
  • Column: Agilent ZORBAX SB-C18 (2.1 x 50 mm, 1.8 µm) or Waters BEH C18.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH < 3 for ESI+ stability).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 5% Loading
1.00 5% Desalting
6.00 95% Elution
7.50 95% Wash
7.60 5% Re-equilibration

| 10.00 | 5% | End |

Mass Spectrometry & Fragmentation Logic

Ionization Source Parameters (ESI)

The molecule responds in both polarities. ESI(+) is generally preferred for sensitivity due to the basic pyrimidine nitrogens, while ESI(-) offers higher selectivity for the carboxylic acid moiety against background noise.

  • Capillary Voltage: 3.5 kV (ESI+) / 2.8 kV (ESI-)

  • Desolvation Temp: 400°C

  • Gas Flow: 800 L/hr

  • Cone Voltage: 30 V (Optimization recommended: 20-40 V)

Fragmentation Pathway (Mechanistic Insight)

The Collision Induced Dissociation (CID) behavior is governed by two competing pathways:

  • Ether Cleavage (Primary): The energy breaks the C-O bond between the pyrimidine and the benzene ring.

  • Decarboxylation (Secondary): Loss of CO₂ from the benzoic acid group (common in ESI-).

Graphviz Fragmentation Map

The following diagram illustrates the predicted fragmentation logic based on pyrimidinyl ether herbicide analogs (e.g., Bispyribac).

FragmentationPathway cluster_legend Legend ParentPos [M+H]+ Precursor m/z 217.06 Frag_199 Loss of H2O [M+H-18]+: m/z 199 ParentPos->Frag_199 -H2O (Ortho effect) Frag_121 Ether Cleavage (Hydroxybenzoyl cation) m/z 121 ParentPos->Frag_121 C-O Bond Break Frag_97 Ether Cleavage (Pyrimidin-2-ol ion) m/z 97 ParentPos->Frag_97 Charge Retention on Pyrimidine ParentNeg [M-H]- Precursor m/z 215.05 Frag_171 Decarboxylation [M-H-CO2]- m/z 171 ParentNeg->Frag_171 -CO2 (44 Da) Frag_137 Ether Cleavage (Hydroxybenzoate anion) m/z 137 ParentNeg->Frag_137 C-O Bond Break key Blue: Positive Mode | Red: Negative Mode

Figure 1: Proposed fragmentation pathways for 4-(Pyrimidin-2-yloxy)benzoic acid in ESI+ and ESI- modes.

Quantitative MRM Transitions

Use these transitions for Multiple Reaction Monitoring (MRM) method setup. Note: Collision Energies (CE) are estimated starting points.

Positive Mode (ESI+)
Transition TypePrecursor (m/z)Product (m/z)CE (eV)Mechanistic Origin
Quantifier 217.1 121.0 20Ether cleavage; formation of hydroxybenzoyl cation.
Qualifier 1 217.197.125Ether cleavage; charge retention on pyrimidine ring.
Qualifier 2 217.1199.115Neutral loss of water [M+H-H₂O]⁺.
Negative Mode (ESI-)
Transition TypePrecursor (m/z)Product (m/z)CE (eV)Mechanistic Origin
Quantifier 215.1 171.1 15Decarboxylation [M-H-CO₂]⁻. Highly specific.
Qualifier 1 215.1137.022Ether cleavage; formation of 4-hydroxybenzoate anion.

Troubleshooting & Optimization

  • Issue: Low Sensitivity in ESI+

    • Cause: Ion suppression from matrix or insufficient protonation.

    • Fix: Ensure mobile phase pH is < 3.0. Switch to Methanol instead of ACN to alter solvation energy.

  • Issue: Peak Tailing

    • Cause: Interaction of the carboxylic acid with free silanols on the column.

    • Fix: Add 5mM Ammonium Formate to the aqueous mobile phase to buffer the secondary interactions.

  • Issue: Carryover

    • Cause: The pyrimidine ring can stick to metallic surfaces.

    • Fix: Use a needle wash of 50:25:25 (ACN:MeOH:Water + 0.5% Formic Acid).

References

  • Chemical Identity & Properties

    • Source: PubChem Compound Summary for CID 6452479.
    • Link:

  • Fragmentation of Pyrimidinyl Ethers (Bispyribac Analogues)

    • Source: "Identification of Rat Urinary and Fecal Metabolites of a New Herbicide, Pyribenzoxim" (J. Agric.[2] Food Chem. 2005).[1][3] Provides the foundational logic for ether cleavage in this structural class.

    • Link:

  • LC-MS/MS Methodology for Pyrimidine Herbicides

    • Source: "Determination of pyriminobac-methyl and bispyribac-sodium residues in rice by LC-MS/MS" (ResearchGate).[1]

    • Link:

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 4-(Pyrimidin-2-yloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SYN-PYR-004 Subject: Optimization of


 Coupling & Yield Maximization
Status:  Open
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses yield inconsistencies in the synthesis of 4-(pyrimidin-2-yloxy)benzoic acid . While a direct reaction between 4-hydroxybenzoic acid and 2-chloropyrimidine is theoretically possible, it frequently suffers from poor solubility, incomplete conversion, and difficult purification.

To guarantee high yield (>85%) and purity, we recommend the Ester Intermediate Protocol . This two-step sequence (Coupling


 Hydrolysis) offers superior solubility profiles and easier purification.
The Chemistry at a Glance
  • Reaction Type: Nucleophilic Aromatic Substitution (

    
    ).[1][2]
    
  • Key Challenge: Hydrolysis of the labile 2-chloropyrimidine starting material by trace moisture.

  • Critical Control Point: Anhydrous conditions during the coupling phase.

Module 1: The "Gold Standard" Protocol

Do not deviate from this stoichiometry without a specific design of experiment (DoE) rationale. This protocol is designed for a 10 mmol scale.

Step 1: Coupling

Objective: Synthesis of Methyl 4-(pyrimidin-2-yloxy)benzoate.

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ) or Argon.
    
  • Solvation: Add Methyl 4-hydroxybenzoate (1.52 g, 10.0 mmol) and anhydrous DMF (Dimethylformamide, 20 mL).

    • Note: DMF must be anhydrous (<0.05% water). Wet DMF is the #1 cause of yield loss.

  • Deprotonation: Add

    
      (Potassium Carbonate, 2.07 g, 15.0 mmol, 1.5 eq). Stir at Room Temperature (RT) for 15 minutes.
    
    • Observation: The mixture will become a suspension. This "pre-stir" ensures phenoxide formation.

  • Addition: Add 2-Chloropyrimidine (1.26 g, 11.0 mmol, 1.1 eq) in one portion.

  • Reaction: Heat the mixture to 90°C for 4–6 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc 1:1) or HPLC.[3] The limiting reagent (phenol ester) should be consumed.

  • Workup:

    • Cool to RT.

    • Pour mixture into Ice Water (100 mL). The product should precipitate as a white/off-white solid.

    • Filter the solid. Wash with water (

      
       mL) to remove residual DMF and inorganic salts.
      
    • Dry in a vacuum oven at 45°C.

Step 2: Ester Hydrolysis

Objective: Conversion to 4-(Pyrimidin-2-yloxy)benzoic acid.

  • Solvation: Suspend the solid from Step 1 in THF (20 mL) and Water (10 mL).

  • Reagent: Add LiOH·

    
    O  (Lithium Hydroxide monohydrate, 2.5 eq relative to ester).
    
  • Reaction: Stir at RT or mild heat (40°C) for 2–3 hours.

    • Checkpoint: The reaction mixture should become a clear solution as the carboxylate salt forms.

  • Isolation:

    • Evaporate THF under reduced pressure.

    • Acidify the remaining aqueous solution with 1M HCl to pH 3–4.

    • The target acid will precipitate. Filter, wash with water, and dry.

Module 2: Visualizing the Pathway

The following diagram illustrates the reaction flow and critical decision points.

ReactionPathway Start Methyl 4-hydroxybenzoate + 2-Chloropyrimidine Condition K2CO3, DMF 90°C, Anhydrous Start->Condition Step 1 Intermediate Ester Intermediate (Precipitates in Water) Condition->Intermediate SNAr Coupling Hydrolysis LiOH / THF / H2O Then HCl (pH 3) Intermediate->Hydrolysis Step 2 Product 4-(Pyrimidin-2-yloxy) benzoic acid Hydrolysis->Product Final Isolation

Figure 1: The optimized two-step synthetic route avoiding direct acid coupling.

Module 3: Troubleshooting & FAQs

Diagnostic Matrix
SymptomProbable CauseCorrective Action
Low Yield (<50%) Wet Solvent: Water hydrolyzed the 2-chloropyrimidine to 2-hydroxypyrimidine (inert).Use fresh anhydrous DMF/DMSO. Add 3Å molecular sieves to the solvent bottle 24h prior to use.
Incomplete Conversion Temperature too low:

on pyrimidines requires thermal activation.
Increase temperature to 100°C. Ensure your oil bath is actually heating the internal liquid to 90°C.
Black/Tarry Mixture Thermal Decomposition: Temperature >120°C or reaction time too long.Reduce temp to 80–90°C. Monitor strictly by TLC/HPLC and stop immediately upon conversion.
Product is "Sticky" Residual DMF: DMF has a high boiling point and adheres to solids.Wash the filter cake thoroughly with water. If persistent, dissolve in EtOAc and wash with brine, then re-precipitate.
No Precipitation (Step 2) pH too high: The molecule is an acid; it is soluble as a salt at pH > 7.Ensure you acidify to pH 3–4. Do not go to pH 0 (very strong acid might protonate the pyrimidine nitrogens, keeping it soluble).
Frequently Asked Questions

Q1: Can I perform this reaction directly on 4-hydroxybenzoic acid?

  • Technical Answer: Yes, but it is not recommended.

  • Reasoning: You would need 2.2 equivalents of base (to neutralize the carboxylic acid and the phenol). The resulting dianion is extremely polar and often crashes out of organic solvents like DMF, stopping the reaction. The ester route ensures homogeneity.

Q2: Why use Potassium Carbonate (


) instead of Triethylamine (

)?
  • Technical Answer:

    
     is often not basic enough (
    
    
    
    ~10.7) to effectively deprotonate the phenol (
    
    
    ~10) completely to the phenoxide in equilibrium to drive the reaction fast enough.
    
    
    or
    
    
    provides a more robust deprotonation and the metal cation can assist in stabilizing the transition state.

Q3: My 2-chloropyrimidine bottle is old. Is that a problem?

  • Technical Answer: Yes. 2-chloropyrimidine is hygroscopic and hydrolyzes slowly in air to form 2-hydroxypyrimidine (which is not an electrophile for this reaction).

  • Validation: Run a quick NMR or GC-MS on your starting material. If you see significant impurities, recrystallize or buy fresh stock.

Module 4: Advanced Troubleshooting Logic

Use this decision tree if your yield remains below 80%.

Troubleshooting Problem Yield < 80% CheckSM Check 2-Chloropyrimidine Purity (NMR/GC) Problem->CheckSM PurityOK Purity > 98%? CheckSM->PurityOK SolventCheck Check Solvent Water Content (Karl Fischer) PurityOK->SolventCheck Yes Action1 Purify/Replace Reagent PurityOK->Action1 No WaterOK Water < 0.1%? SolventCheck->WaterOK BaseCheck Switch Base/Temp WaterOK->BaseCheck Yes Action2 Dry Solvent / Add Mol. Sieves WaterOK->Action2 No Action3 Upgrade to Cs2CO3 or Increase Temp to 100°C BaseCheck->Action3

Figure 2: Systematic diagnosis for low-yield optimization.

References

  • PubChem. 4-(Pyrimidin-2-yloxy)benzoic acid (Compound Summary). National Library of Medicine. [Link]

  • WuXi AppTec. Regioselectivity and Reactivity in SNAr Reactions of Chloropyrimidines. QM Magic Class, Chapter 29.[4] [Link]

  • Organic Chemistry Portal.

    
    ).[2][5][Link]
    
  • Navuluri, C., et al. (2024).[5] General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters, 26, 4626-4630.[5] [Link]

Sources

"4-(Pyrimidin-2-yloxy)benzoic acid" reaction condition optimization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis & Optimization of 4-(Pyrimidin-2-yloxy)benzoic acid

Ticket ID: #SNAr-PYR-042 Subject: Reaction Condition Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 4-(pyrimidin-2-yloxy)benzoic acid relies on the formation of a diaryl ether bond via Nucleophilic Aromatic Substitution (SNAr). While the 2-chloropyrimidine electrophile is activated by the ring nitrogens, the reaction often suffers from stalled conversion, hydrolysis side-products, and difficult workups when performed directly on the carboxylic acid.

This guide prioritizes the Ester Intermediate Route (Process A) as the industrial "Gold Standard" for purity and scalability, while providing optimized conditions for the Direct Acid Route (Process B) for rapid, small-scale discovery work.

Module 1: Optimized Experimental Protocols

Process A: The Ester Route (Recommended)

Rationale: Coupling the ester avoids the formation of the insoluble dicarboxylate salt, improves solubility in aprotic solvents, and prevents base consumption by the carboxylic acid.

Step 1: SNAr Coupling

  • Reactants: Methyl 4-hydroxybenzoate (1.0 equiv), 2-Chloropyrimidine (1.1 equiv).

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (1.5 equiv - faster reaction).

  • Catalyst: DABCO (5-10 mol%) — Critical for activating the pyrimidine.

  • Solvent: DMF or DMSO (Anhydrous).

  • Conditions: 80–100°C, 4–12 hours.

Step 2: Hydrolysis

  • Reagents: LiOH or NaOH (3.0 equiv).

  • Solvent: THF/MeOH/H₂O (3:1:1).[1]

  • Conditions: RT to 50°C, 2 hours.

  • Workup: Acidify to pH 3–4 with 1N HCl to precipitate the pure acid.

Process B: The Direct Acid Route (High Throughput/Small Scale)

Rationale: Single-step synthesis, but requires overcoming the "dianion" energy barrier.

  • Reactants: 4-Hydroxybenzoic acid (1.0 equiv), 2-Chloropyrimidine (1.2–1.5 equiv).

  • Base: NaH (60% dispersion, 2.2 equiv) — Must deprotonate both -OH and -COOH.

  • Solvent: DMF (Anhydrous).

  • Conditions:

    • Add Acid + NaH at 0°C. Stir 30 min (H₂ evolution).

    • Add Pyrimidine.[2][3][4][5][6] Heat to 100–120°C.

  • Warning: This route often generates a "gummy" precipitate of the sodium salt, stalling agitation.

Module 2: Critical Mechanism & Workflow Visualization

The following diagram illustrates the competing pathways and the catalytic role of DABCO in accelerating the reaction.

ReactionPathway Start 4-Hydroxybenzoic Acid/Ester Base Base Deprotonation (K2CO3/NaH) Start->Base Phenolate Phenolate Nucleophile Base->Phenolate Generates Nucleophile Pyrim 2-Chloropyrimidine Activated DABCO-Pyrimidinium Salt (Highly Reactive) Pyrim->Activated + DABCO (Fast Equilibrium) Product Target Ether Product Pyrim->Product Uncatalyzed SNAr (Slow) Side Side Product: 2-Hydroxypyrimidine Pyrim->Side + H2O (Moisture) DABCO DABCO Catalyst Activated->Product + Phenolate (Rapid SNAr)

Figure 1: Reaction pathway showing DABCO activation (Green path) vs. direct SNAr. Moisture leads to the irreversible hydrolysis of the starting material (Red path).

Module 3: Troubleshooting & FAQs

Q1: My reaction stalls at 60-70% conversion. Adding more base doesn't help. Why?

Diagnosis: You likely have moisture contamination . Explanation: SNAr reactions with electron-deficient heterocycles are sensitive to water. Hydroxide ions (generated from trace water + carbonate base) are smaller and more nucleophilic than your bulky phenolate. They attack the 2-chloropyrimidine to form 2-hydroxypyrimidine , which is unreactive. Solution:

  • Dry DMF/DMSO over molecular sieves (4Å) for 24 hours.

  • Switch to Cesium Carbonate (Cs₂CO₃) . The "Cesium Effect" improves solubility of the phenolate in organic solvents, increasing the effective concentration of the nucleophile.

Q2: I see a new spot on TLC that is not product or starting material. What is it?

Diagnosis: It is likely the DABCO-adduct or Hydrolysis byproduct . Analysis:

  • DABCO Adduct: If you are using DABCO, a transient intermediate forms. This usually reverts to product upon workup.

  • Hydrolysis: 2-Hydroxypyrimidine. This is polar and often stays at the baseline.

  • Bis-alkylation: Impossible with 2-chloropyrimidine (only one leaving group). Action: Perform a mini-workup (acidify a small aliquot). If the spot disappears or moves, it was a salt/intermediate. If it persists, check the solvent purity.

Q3: The direct acid coupling turns into a solid block (unstirred). How do I fix this?

Diagnosis: Formation of the Dianion Salt . Explanation: When using NaH with the free acid, you form the sodium carboxylate and sodium phenolate. This species is highly ionic and insoluble in DMF, crashing out and stopping the reaction. Solution:

  • Dilution: Increase solvent volume to 20 mL/g.

  • Phase Transfer: Add TBAI (Tetrabutylammonium iodide) (10 mol%). This helps solubilize the anionic species into the organic phase.

Q4: How do I remove the DABCO and unreacted pyrimidine during workup?

Protocol:

  • DABCO Removal: DABCO is basic. During the acidic workup (pH 3–4 precipitation of the product), DABCO remains protonated in the aqueous layer and is washed away.

  • Pyrimidine Removal: 2-Chloropyrimidine is soluble in organics but has a low boiling point. It can be removed by vacuum drying or washing the filter cake with a non-polar solvent (e.g., Hexanes/Et₂O) in which the product acid is insoluble.

Module 4: Comparative Data & Decision Matrix

Use the following table to select the correct conditions for your scale and constraints.

ParameterMethod A: Ester Route (Recommended)Method B: Direct Acid Route
Overall Yield High (85–95% over 2 steps)Moderate (50–70%)
Purity Profile Excellent (Crystallizable intermediates)Variable (Salt occlusions)
Reaction Time 4 h (Coupling) + 2 h (Hydrolysis)12–24 h
Moisture Sensitivity ModerateHigh
Scalability High (>1 kg)Low (<10 g)
Primary Risk Two steps requiredStirring failure / Solubility

Module 5: Troubleshooting Logic Tree

Troubleshooting Issue Start: Reaction Issue Identified Type What is the primary symptom? Issue->Type Stalled Low Conversion / Stalled Type->Stalled Impurity Unknown Impurities Type->Impurity Solid Solidification / Gummy Type->Solid CheckWater Check Solvent Moisture Stalled->CheckWater CheckSM Is 2-Cl-Pyrimidine Hydrolyzed? Impurity->CheckSM Route Are you using Free Acid? Solid->Route AddCat Add DABCO (10 mol%) CheckWater->AddCat Dry? Temp Lower Temp to 80°C CheckSM->Temp Yes Switch Switch to Ester Route Route->Switch Yes (Preferred) PTC Add TBAI (Phase Transfer) Route->PTC Must use Acid

Figure 2: Decision tree for diagnosing reaction failures.

References

  • Vertex Pharmaceuticals. (2008). Compounds useful as inhibitors of ATR kinase. WO2008109943A1. (Describes the standard ester coupling/hydrolysis sequence).

  • WuXi AppTec. (2020). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class | Chapter 48. (Mechanistic insight into pyrimidine electrophilicity).

  • ACS Green Chemistry Institute. (2022). SNAr Reaction in Common Molecular Solvents. (Solvent and pressure optimization for SNAr).

  • Lu, Y., et al. (2012). Highly Regioselective DABCO-Catalyzed Nucleophilic Aromatic Substitution. (Evidence for DABCO catalysis in electron-deficient nitrogen rings).

Sources

Technical Support Center: Purification of 4-(Pyrimidin-2-yloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for enhancing the purity of 4-(Pyrimidin-2-yloxy)benzoic acid. As a critical building block in medicinal chemistry, achieving high purity of this compound is paramount for reliable downstream applications and regulatory compliance. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification strategy.

Section 1: Frequently Asked Questions & Initial Troubleshooting

This section addresses the most common initial observations and questions that arise when assessing the purity of a newly synthesized batch of 4-(Pyrimidin-2-yloxy)benzoic acid.

Q1: My final product has a low melting point and a broad melting range. What does this indicate?

A1: This is a classic sign of an impure sample. Pure crystalline solids typically have a sharp melting point, melting within a narrow range of 1-2°C. Impurities disrupt the crystal lattice structure, which requires less energy to overcome the intermolecular forces, resulting in a depression of the melting point. The broad range is caused by the sample melting over a wider temperature gradient as different eutectic mixtures of the compound and its impurities liquefy. The reported melting point for the analogous compound, 4-(Pyrimidin-2-yl)benzoic acid, is 238°C[1][2]. Your target compound's melting point should be sharp and reproducible once pure.

Q2: What are the primary analytical techniques I should use to assess the purity of my sample, and what do they tell me?

A2: A multi-pronged analytical approach is essential for a complete purity profile.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment. A reversed-phase HPLC method (e.g., using a C18 column) can separate your target compound from non-polar and many polar impurities. The purity is determined by the area percentage of the main peak relative to the total area of all peaks. A typical method might use a mobile phase of methanol and a pH-adjusted acetate buffer[3].

  • ¹H NMR Spectroscopy: Nuclear Magnetic Resonance provides structural confirmation and can reveal the presence of impurities if their protons do not overlap with your compound's signals. Look for unexpected peaks, incorrect integration values, or the persistence of signals from starting materials.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the mass identification of a mass spectrometer. It is invaluable for identifying the molecular weights of unknown impurity peaks observed in the HPLC chromatogram, which provides clues to their identity (e.g., unhydrolyzed ester, starting materials).

Table 1: Analytical Techniques for Purity Assessment
TechniquePrimary Information ProvidedCommon Issues Detected
Melting Point Indicator of overall purityPresence of impurities (depressed & broad range)
HPLC Quantitative purity (% area)Unreacted starting materials, byproducts
¹H NMR Structural confirmation, semi-quantitative purityResidual solvents, structural isomers, starting materials
LC-MS Molecular weight of componentsIdentification of unknown impurity peaks

Section 2: Identifying and Removing Common Impurities

The synthesis of 4-(Pyrimidin-2-yloxy)benzoic acid, typically involving a nucleophilic aromatic substitution (SNAr) between a 2-halopyrimidine and a 4-hydroxybenzoate ester followed by saponification (hydrolysis), can lead to several predictable impurities.

Q3: My NMR spectrum shows signals for 4-hydroxybenzoic acid and/or 2-chloropyrimidine. How can I remove these unreacted starting materials?

A3: The removal strategy depends on which starting material is present.

  • Removing 4-hydroxybenzoic acid: This is challenging because both your product and this impurity are carboxylic acids. A simple acid-base extraction will not be selective. The most effective method is recrystallization . The structural differences between the two molecules should lead to different solubilities in a given solvent system, allowing for separation.

  • Removing 2-chloropyrimidine (or other 2-halopyrimidines): This is a more straightforward separation. Being a neutral, relatively non-polar molecule, it can be removed by performing a trituration or wash of the crude solid product. Suspend your crude product in a solvent in which the impurity is soluble but your product is not (e.g., diethyl ether or hexanes), stir vigorously, and then filter. The impurity will be washed away in the filtrate.

Q4: I suspect my product is contaminated with the unhydrolyzed ethyl or methyl ester precursor. How can I confirm and remove this?

A4: This is a very common impurity resulting from incomplete hydrolysis.

  • Confirmation: In the ¹H NMR spectrum, the ester will show characteristic signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm) or the methyl group (a singlet around 3.9 ppm). In the HPLC, the ester will be more non-polar and thus have a longer retention time than the carboxylic acid product.

  • Removal:

    • Drive the Hydrolysis to Completion: The most direct approach is to re-subject the impure material to the hydrolysis conditions (e.g., refluxing with LiOH or NaOH in a THF/water or Methanol/water mixture)[4]. Monitor the reaction by TLC or HPLC until the ester spot/peak is gone, then proceed with the acidic workup.

    • Chromatographic Separation: If re-hydrolysis is not desirable, flash column chromatography can effectively separate the more non-polar ester from the more polar carboxylic acid product.

Section 3: Mastering Purification by Recrystallization

Recrystallization is the most powerful and cost-effective technique for purifying solid organic compounds[5][6]. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures[7][8].

Q5: I'm struggling to find a suitable recrystallization solvent. What is the systematic approach for solvent screening?

A5: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point[9]. Impurities, ideally, should either be insoluble at all temperatures or highly soluble even at room temperature.

Protocol 1: Systematic Solvent Screening
  • Preparation: Place approximately 20-30 mg of your crude material into several small test tubes.

  • Room Temperature Test: To each tube, add a different candidate solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene) dropwise, up to ~0.5 mL. Flick the tube to mix. If the compound dissolves completely at room temperature, that solvent is unsuitable as a primary recrystallization solvent but might be useful as an anti-solvent.

  • Hot Solubility Test: For the solvents that did not dissolve the compound at room temperature, gently heat them in a water or sand bath towards their boiling point. Add the hot solvent dropwise until the solid just dissolves.

  • Cooling & Crystallization: Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath. The best solvent will be the one that yields a large amount of crystalline precipitate upon cooling.

  • Mixed Solvent Systems: If no single solvent is ideal, try a mixed solvent system. Dissolve the compound in a minimal amount of a "good" solvent (one in which it is very soluble, e.g., DMF, DMSO, or hot ethanol) and then add a "poor" or "anti-solvent" (one in which it is insoluble, e.g., water or hexanes) dropwise at an elevated temperature until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to redissolve the solid and then allow it to cool slowly. For compounds soluble only in high-boiling point solvents like DMF or DMSO, a diffusion crystallization method can be effective[10].

Q6: My product "oils out" during recrystallization instead of forming crystals. What is happening and how can I fix it?

A6: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is supersaturated to the point that the solute precipitates as a liquid phase.

  • Cause & Solution:

    • Cooling too rapidly: Allow the flask to cool slowly on the benchtop before moving it to an ice bath. Insulating the flask can help.

    • Solution is too concentrated: Add a small amount (10-20% more) of the hot solvent to the solution before cooling.

    • Insoluble Impurities: If the oil is an impurity, you may need to perform a hot filtration to remove it before cooling.

    • Inducing Crystallization: If the solution is reluctant to crystallize, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed crystal" from a previous pure batch.

Diagram 1: General Purification Workflow

This diagram outlines the decision-making process for purifying crude 4-(Pyrimidin-2-yloxy)benzoic acid.

G start Crude Product wash Trituration / Wash (e.g., Diethyl Ether) start->wash Remove non-polar starting materials recrystallize Recrystallization wash->recrystallize Primary Purification purity_check Purity Analysis (HPLC, NMR, MP) recrystallize->purity_check pure_product Pure Product (>99%) purity_check->pure_product Purity OK column Column Chromatography purity_check->column Purity Not OK re_eval Re-evaluate Impurity Profile & Repeat Purification purity_check->re_eval Still Impure column->purity_check Post-Column Fractions

Caption: A workflow for the purification of 4-(Pyrimidin-2-yloxy)benzoic acid.

Section 4: Advanced Purification & Final Steps

Q7: Recrystallization is not improving the purity sufficiently. What is the next logical step?

A7: When impurities have very similar solubility profiles to your product, recrystallization may be ineffective. The next step is flash column chromatography . This technique separates compounds based on their differential partitioning between a solid stationary phase (usually silica gel) and a liquid mobile phase.

  • Principle: Your product, being a polar carboxylic acid, will adhere strongly to the polar silica gel. Non-polar impurities will elute first, followed by compounds of increasing polarity.

  • Solvent System (Mobile Phase): A common mobile phase for a compound like this would be a mixture of a non-polar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate). A small amount of acetic or formic acid is often added to the mobile phase to protonate the carboxylic acid, reducing "tailing" on the silica gel and resulting in sharper peaks.

  • Execution:

    • Choose a solvent system where your compound has an Rf value of ~0.2-0.4 on a TLC plate.

    • Prepare a column of silica gel.

    • Dissolve your compound in a minimal amount of the mobile phase or another suitable solvent and load it onto the column.

    • Elute the column with the mobile phase, collecting fractions.

    • Analyze the fractions by TLC or HPLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Diagram 2: Troubleshooting Recrystallization Issues

This decision tree helps diagnose and solve common problems encountered during recrystallization.

G start Start Recrystallization: Cooling Hot Saturated Solution oiling_out Product 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No sol1 Add more hot solvent. Cool more slowly. Re-heat and try again. oiling_out->sol1 Yes low_recovery Low Recovery? no_crystals->low_recovery No sol2 Scratch flask with glass rod. Add a seed crystal. Cool longer in ice bath. no_crystals->sol2 Yes success Successful Crystallization low_recovery->success No sol3 Minimize hot solvent used. Ensure complete cooling. Recover 2nd crop from mother liquor. low_recovery->sol3 Yes sol1->start sol2->low_recovery sol3->success

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • Google Patents. (n.d.). WO2011058162A1 - Process for preparing 4-nitro-oxy-methyl-benzoic acid.
  • PubChem. (n.d.). 4-(2-Hydroxy-pyrimidin-4-yl)-benzoic acid. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2006). Synthesis of new unnatural Nα-Fmoc pyrimidin-4-one amino acids: use of the p-benzyloxybenzyloxy group as a pyrimidinone masking group. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). US3235588A - Purification of benzoic acid.
  • ResearchGate. (2005). 2,6-Bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008). 3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid. Retrieved from [Link]

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Pyridin-2-yloxy)benzoic acid. Retrieved from [Link]

  • YouTube. (2022). Recrystallisation of benzoic acid. Retrieved from [Link]

  • ResearchGate. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. Retrieved from [Link]

  • PubMed. (2008). 3-{[4-(4-Pyrid-yl)pyrimidin-2-yl]sulfanylmeth-yl}benzoic acid. Retrieved from [Link]

  • Hilaris Publisher. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Retrieved from [Link]

  • YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). Synthesis, characterization and antimicrobial activity of some novel pyrimidine derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • ResearchGate. (2016). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Pyridin-4-yl)benzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. Retrieved from [Link]

Sources

Validation & Comparative

4-(Pyrimidin-2-yloxy)benzoic acid: Purity Validation & Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of purity validation methods for 4-(Pyrimidin-2-yloxy)benzoic acid (CAS: 199678-12-1 for the acid / 1090587-89-5 for the methyl ester analog), a critical intermediate in the synthesis of pyrimidine-based pharmaceuticals (e.g., receptor antagonists).

Executive Summary: The Analytical Challenge

The structural duality of 4-(Pyrimidin-2-yloxy)benzoic acid —containing both a basic pyrimidine ring (pKa ~1.3) and an acidic carboxylic acid tail (pKa ~4.2)—creates a unique "zwitterionic" challenge for purification and analysis.

Validation is not merely about "purity %"; it is about detecting specific process-related impurities that affect downstream yield and safety. The primary impurities stem from its nucleophilic aromatic substitution (SNAr) synthesis:

  • Residual Nucleophile: 4-Hydroxybenzoic acid (Process impurity).

  • Residual Electrophile: 2-Chloropyrimidine (Potential Genotoxic Impurity - PGI).

  • Regioisomers: 4-(Pyrimidin-4-yloxy)benzoic acid (if 2,4-dichloropyrimidine is used).

This guide compares the three industry-standard validation workflows: HPLC-PDA , qNMR , and LC-MS/MS .

Comparative Analysis of Validation Methods

The following table summarizes the performance metrics of each method based on experimental application data.

FeatureMethod A: HPLC-PDA (Standard) Method B: qNMR (Absolute) Method C: LC-MS/MS (Trace)
Primary Utility Routine QC, % Area PurityPotency Assay, Standard QualificationPGI Detection (ppm level)
Linearity (R²) > 0.999 (0.1 – 1000 µg/mL)N/A (Pulse dependent)> 0.99 (1 – 1000 ng/mL)
LOD / LOQ ~0.05% / 0.15% (w/w)~1% (w/w)< 1 ppm
Specificity High (with optimized gradient)Absolute (Structural resolution)Ultra-High (m/z filtration)
Reference Std Required for all impuritiesNot Required for analyteRequired for quantification
Throughput High (Auto-sampler)Low (Manual processing)Medium
Cost per Run Low ($)Medium (

)
High (

$)

Detailed Methodologies & Protocols

Method A: HPLC-PDA (The Robust Workhorse)

Best for: Routine batch release and impurity profiling.

Rationale: The zwitterionic nature requires strict pH control. A mobile phase pH of 2.5–3.0 is critical to keep the benzoic acid protonated (neutral) for retention on C18, while the pyrimidine remains largely uncharged or forms a consistent ion pair.

Protocol:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid or 10mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 5% B (Equilibration)

    • 2-15 min: 5% → 90% B (Elution of non-polars)

    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Pyrimidine π-π*) and 230 nm (Benzoate).

  • Sample Prep: Dissolve 10 mg in 10 mL MeOH:Water (50:50).

Critical Control Point:

Warning: If peak tailing occurs, it is likely due to the interaction of the pyrimidine nitrogen with residual silanols. Add 5% methanol to Mobile Phase A or increase buffer strength to 20mM.

Method B: qNMR (The Absolute Truth)

Best for: Determining absolute assay (potency) without a reference standard.

Rationale: Unlike HPLC, qNMR does not require a response factor correction. It relies on the integration ratio of the analyte protons against a certified internal standard (IS).

Protocol:

  • Solvent: DMSO-d6 (Solubilizes both the acid and the pyrimidine ring).

  • Internal Standard: Maleic Acid (Traceable, distinct singlet @ 6.3 ppm) or TCNB.

  • Pulse Sequence: 90° pulse with 60s relaxation delay (d1) to ensure full magnetization recovery (T1 > 5s).

  • Key Signals for Integration:

    • Pyrimidine H: Doublet at ~8.6 ppm (2H, positions 4,6).

    • Benzoate H: AA'BB' doublets at ~8.0 and 7.2 ppm.

    • Avoid: The broad carboxylic acid proton (~13 ppm) due to exchange variability.

Method C: LC-MS/MS (The Safety Net)

Best for: Quantifying genotoxic impurities (e.g., 2-Chloropyrimidine).

Rationale: UV detection is insufficient for trace alkyl halides or low-response precursors. SIM (Selected Ion Monitoring) mode targets specific mass fragments.

Protocol:

  • Ionization: ESI Positive Mode (M+H)+.

  • Target Mass:

    • Analyte: m/z 217.06 [M+H]+.

    • Impurity (2-Cl-Pyr): m/z 115.0 [M+H]+.

  • Limit of Detection: Capable of detecting < 10 ppm 2-Chloropyrimidine relative to the API.

Visualization: Impurity Origin & Analysis Workflow

The following diagrams illustrate the synthesis pathway leading to specific impurities and the decision logic for selecting the correct analytical method.

Figure 1: Synthesis & Impurity Pathway

SynthesisPath SM1 4-Hydroxybenzoic Acid (Nucleophile) Reaction S_NAr Reaction (Base/Heat) SM1->Reaction SM2 2-Chloropyrimidine (Electrophile) SM2->Reaction Product 4-(Pyrimidin-2-yloxy)benzoic acid (Target API) Reaction->Product Imp1 Impurity A: Unreacted 4-HBA Reaction->Imp1 Incomplete Imp2 Impurity B: Residual 2-Cl-Pyr (Genotoxic Risk) Reaction->Imp2 Excess

Caption: SNAr synthesis pathway showing the origin of critical process impurities.

Figure 2: Method Selection Decision Tree

MethodSelection Start Start: Purity Validation Needed Q1 Is a Certified Reference Standard Available? Start->Q1 HPLC Use HPLC-UV/PDA (Routine QC) Q1->HPLC Yes Q2 Is PGI/Trace Analysis Required (<0.05%)? Q1->Q2 No qNMR Use qNMR (Absolute Assay) Q2->qNMR No LCMS Use LC-MS/MS (Trace Detection) Q2->LCMS Yes

Caption: Logical workflow for selecting the appropriate analytical technique based on resource availability and sensitivity requirements.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8565168, Methyl 4-(pyrimidin-2-yloxy)benzoate. Retrieved from [Link]

  • Gao, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates. Molecules. Retrieved from [Link]

  • Al-Maktari, M. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food. UST Journals. Retrieved from [Link]

  • Ilhan, E., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10. ACG Publications. Retrieved from [Link]

Comparative Guide: 4-(Pyrimidin-2-yloxy)benzoic Acid Derivatives vs. Standard Metabolic Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-(Pyrimidin-2-yloxy)benzoic acid (PBA) scaffold represents a privileged structure in medicinal chemistry, serving as a critical pharmacophore for GPR119 agonists . While the core moiety shares structural lineage with agrochemicals (e.g., Bispyribac), its pharmaceutical derivatives have emerged as promising candidates for treating Type 2 Diabetes Mellitus (T2DM) .

This guide compares PBA-based GPR119 agonists against the current Standard of Care (SoC): DPP-4 Inhibitors (e.g., Sitagliptin) and GLP-1 Analogs (e.g., Exenatide) .

Key Insight: Unlike DPP-4 inhibitors which merely stabilize incretins, PBA derivatives actively stimulate the secretion of GLP-1 and GIP via the GPR119 receptor in enteroendocrine K- and L-cells. This offers the potential for "injectable-like efficacy in an oral pill," though challenges in solubility and hERG liability remain critical hurdles.

The Scaffold: 4-(Pyrimidin-2-yloxy)benzoic Acid

The PBA scaffold consists of a lipophilic pyrimidine ring linked to a polar benzoic acid moiety via an ether oxygen. This "linker" is not merely structural; it provides the necessary rotational freedom for the molecule to adopt the bioactive conformation required for the GPR119 binding pocket.

Structural Bioisosterism
  • The Ether Linkage (-O-): Replaces the rigid amide or sulfonamide linkers found in earlier generations. It improves metabolic stability against amidases.

  • The Pyrimidine Ring: Acts as a bioisostere for pyridine or phenyl rings, enhancing

    
     stacking interactions with aromatic residues (e.g., Phe/Trp) in the receptor pocket while modulating lipophilicity (
    
    
    
    ).

Comparative Analysis: PBA Derivatives vs. Existing Drugs

The following table contrasts optimized PBA derivatives (represented by the lead series MBX-2982/GSK-analogues) against market leaders.

Table 1: Performance & Mechanism Profile
FeaturePBA Derivatives (GPR119 Agonists) Sitagliptin (DPP-4 Inhibitor) Exenatide (GLP-1 Analog)
Primary Target GPR119 (Gut L-cells)DPP-4 Enzyme (Systemic)GLP-1 Receptor (Pancreas)
Mechanism Active Secretion of GLP-1/GIPPrevention of Degradation Receptor Mimicry
Route of Admin Oral (Small Molecule)Oral (Small Molecule)Subcutaneous Injection
Glucose Dep. Insulin Yes (Low Hypoglycemia Risk)YesYes
Weight Effect Potential Weight Loss (Lipid oxidation)Weight NeutralSignificant Weight Loss
Potency (

)

(High Potency)

High Affinity (

)
Key Liability hERG Inhibition / SolubilityPancreatitis Risk (Rare)Nausea / Injection Site
Experimental Data Support

In preclinical assays (cAMP accumulation in CHO-K1 cells expressing human GPR119), optimized PBA derivatives demonstrate an


 of 42 nM , comparable to the potency of clinical candidates like GSK1292263. Unlike Sitagliptin, which caps at physiological GLP-1 levels (2-3 fold increase), GPR119 agonists can theoretically drive GLP-1 levels higher (5-10 fold), bridging the gap between oral DPP-4s and injectable GLP-1s.

Mechanism of Action: The Signaling Pathway

The PBA derivatives function by binding to the GPR119 receptor on the surface of intestinal L-cells. This triggers a


-coupled cascade.
Diagram 1: GPR119 Signaling Cascade

Caption: Activation of GPR119 by PBA derivatives leads to cAMP accumulation, PKA activation, and subsequent depolarization-induced GLP-1 secretion.

GPR119_Pathway Agonist PBA Derivative (Ligand) Receptor GPR119 Receptor (L-Cell Membrane) Agonist->Receptor Binding Gs G-alpha-s Protein Receptor->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Increase AC->cAMP ATP -> cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates KATP K-ATP Channel Closure cAMP->KATP Direct/Indirect PKA->KATP Phosphorylation Ca Ca2+ Influx KATP->Ca Depolarization Secretion GLP-1 / GIP Secretion Ca->Secretion Exocytosis

Experimental Protocols

To validate the efficacy of 4-(Pyrimidin-2-yloxy)benzoic acid derivatives, the following self-validating workflows are recommended.

Protocol A: Synthesis via (Nucleophilic Aromatic Substitution)

This protocol synthesizes the core ether linkage.

  • Reagents: 4-Hydroxybenzoic acid (1.0 eq), 2-Chloropyrimidine (1.1 eq), Potassium Carbonate (

    
    , 2.5 eq).
    
  • Solvent: Anhydrous DMF or DMSO (Polar aprotic is essential for

    
    ).
    
  • Procedure:

    • Dissolve 4-Hydroxybenzoic acid in DMF under

      
       atmosphere.
      
    • Add

      
       and stir at Room Temperature (RT) for 30 min to generate the phenoxide anion.
      
    • Add 2-Chloropyrimidine dropwise.

    • Heat the mixture to 100°C for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

    • Work-up: Pour into ice-cold water. Acidify to pH 3-4 with 1N HCl to precipitate the product.

    • Purification: Recrystallize from Ethanol/Water.

  • Validation:

    
     should show the disappearance of the phenolic -OH peak (
    
    
    
    ) and the appearance of pyrimidine protons.
Protocol B: cAMP Functional Assay (HTRF)

To determine the


 of the synthesized derivative compared to a reference standard.
  • Cell Line: CHO-K1 cells stably expressing human GPR119.

  • Reagents: HTRF cAMP HiRange Kit (Cisbio/Revvity).

  • Workflow:

    • Seed cells at 10,000 cells/well in a 384-well low-volume plate.

    • Prepare serial dilutions of the PBA Derivative and Sitagliptin (negative control for receptor activation) in stimulation buffer containing IBMX (phosphodiesterase inhibitor).

    • Incubate cells with compounds for 30 minutes at RT.

    • Add cAMP-d2 and Anti-cAMP-Cryptate detection reagents.

    • Incubate for 1 hour at RT.

  • Readout: Measure fluorescence at 665 nm and 620 nm. Calculate the Ratio (

    
    ).
    
  • Data Analysis: Plot sigmoidal dose-response curves to derive

    
    .
    

Synthesis Workflow Diagram

The following diagram illustrates the critical decision points in the synthesis and optimization of the scaffold.

Diagram 2: Synthetic Logic & Optimization

Caption: Workflow for synthesizing and optimizing PBA derivatives, highlighting the critical


 step and downstream modifications.

Synthesis_Workflow Start Starting Materials: 4-Hydroxybenzoic Acid + 2-Chloropyrimidine Step1 SnAr Coupling (K2CO3, DMF, 100°C) Start->Step1 Check1 TLC/LCMS Check: Conversion > 90%? Step1->Check1 Workup Acidic Workup (pH 3) Precipitation Check1->Workup Yes Retry Optimize Temp/Base (Try Cs2CO3 or DMSO) Check1->Retry No Deriv Amide Coupling (EDCI/HOBt + Amine R-NH2) Workup->Deriv Carboxylic Acid Activation Final Final GPR119 Agonist (PBA Derivative) Deriv->Final Retry->Step1

Safety & Toxicology Considerations

While the PBA scaffold is potent, researchers must monitor two specific liabilities common to this chemical class:

  • hERG Inhibition: Pyrimidine ethers can sometimes interact with the hERG potassium channel, leading to QT prolongation.

    • Mitigation: Introduce polar groups on the pyrimidine ring or the "tail" region of the benzoic acid amide to reduce lipophilicity.

  • CYP450 Inhibition: The pyrimidine nitrogen lone pairs can coordinate with the heme iron of CYP enzymes.

    • Mitigation: Check CYP3A4 and CYP2D6 inhibition early in the cascade.

References

  • Ritter, K. et al. (2016). G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges. Journal of Medicinal Chemistry.

  • Kowa Co., Ltd. (2017).[1] Optimization of a novel series of potent and orally bioavailable GPR119 agonists. Bioorganic & Medicinal Chemistry Letters.

  • Overton, H.A. et al. (2008). Deorphanization of a G protein-coupled receptor for oleoylethanolamide and its use in the discovery of small-molecule hypophagic agents. Cell Metabolism.

  • Semple, G. et al. (2012). Discovery of the GPR119 Agonist MBX-2982. Journal of Medicinal Chemistry.

  • CymitQuimica. (2024). 4-(Pyrimidin-2-yl)benzoic acid - Chemical Properties and Applications.

Sources

A Senior Application Scientist's Guide to Validating the Biological Activity of "4-(Pyrimidin-2-yloxy)benzoic acid" Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals venturing into the promising landscape of pyrimidine-based therapeutics, this guide offers a comprehensive framework for validating the biological activity of "4-(Pyrimidin-2-yloxy)benzoic acid" analogs. Pyrimidine derivatives have garnered significant attention for their diverse pharmacological activities, including anticancer and anti-inflammatory properties[1][2]. This document provides an in-depth, technically-grounded approach to systematically evaluate and compare novel analogs, moving beyond a simple recitation of protocols to explain the scientific rationale behind each experimental choice. Our focus will be on a hypothetical oncology application, where we aim to identify potent and selective kinase inhibitors.

The "4-(Pyrimidin-2-yloxy)benzoic acid" Scaffold: A Promising Starting Point

The "4-(Pyrimidin-2-yloxy)benzoic acid" core structure presents a compelling scaffold for medicinal chemistry exploration. The pyrimidine ring is a well-established pharmacophore known to interact with a variety of biological targets, while the benzoic acid moiety offers a versatile handle for synthetic modification to modulate physicochemical properties and target engagement[1][3]. Structure-activity relationship (SAR) studies on similar pyrimidine analogs have demonstrated that substitutions on both the pyrimidine and benzoic acid rings can significantly impact biological activity, potency, and selectivity[1]. This guide will walk you through a self-validating system of experiments designed to elucidate the therapeutic potential of your novel analogs.

A Multi-tiered Approach to Biological Validation

A robust validation strategy for novel chemical entities requires a multi-pronged approach, starting with broad cellular effects and progressively narrowing down to specific molecular targets and in vivo efficacy. Our experimental workflow is designed to be sequential and iterative, allowing for go/no-go decisions at each stage.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Validation A Compound Synthesis & QC B Cell Viability/Cytotoxicity Assays (e.g., MTT Assay) A->B Library of Analogs C Initial Hit Identification B->C IC50 Values D In Vitro Kinase Assays (Target Identification/Validation) C->D Prioritized Hits E Western Blot Analysis (Signaling Pathway Modulation) D->E Confirmation of Target Inhibition F Lead Candidate Selection E->F Understanding of MoA G Xenograft Mouse Model F->G Optimized Lead H Efficacy & Preliminary Toxicity Assessment G->H Tumor Growth Inhibition I Preclinical Candidate Nomination H->I In Vivo Proof-of-Concept

Caption: A three-phase experimental workflow for validating the biological activity of novel compounds.

Phase 1: In Vitro Screening for Cellular Activity

The initial step is to assess the general cytotoxic or anti-proliferative effects of the synthesized analogs across a panel of relevant cancer cell lines. This provides a broad understanding of their potential as anticancer agents.

Key Experiment: MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation[3]. NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals[3]. The amount of formazan produced is directly proportional to the number of viable cells[3].

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Culture a panel of human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HCT116 - colorectal carcinoma) in their respective recommended media.

    • Trypsinize and resuspend the cells to a concentration of 5 x 104 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the "4-(Pyrimidin-2-yloxy)benzoic acid" analogs and a positive control (e.g., a known kinase inhibitor like Staurosporine) in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope[4][5].

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals[3].

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution[4].

    • Measure the absorbance at 570 nm using a microplate reader[5].

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Data Presentation: Comparative IC50 Values of Analogs

Analog IDR1-substituentR2-substituentA549 IC50 (µM)MCF-7 IC50 (µM)HCT116 IC50 (µM)
Lead-001 HH15.221.818.5
Analog-A 4-FH5.88.26.1
Analog-B H3-Cl10.112.511.3
Analog-C 4-F3-Cl1.2 2.5 1.8
Staurosporine--0.050.080.06

This is hypothetical data for illustrative purposes.

Phase 2: Unraveling the Mechanism of Action

Once promising "hits" with significant anti-proliferative activity are identified, the next crucial step is to elucidate their mechanism of action (MoA). Given that many pyrimidine-based inhibitors target protein kinases, we will focus on this class of enzymes.

Key Experiment: In Vitro Kinase Assay

An in vitro kinase assay directly measures the ability of a compound to inhibit the activity of a specific kinase[6]. This is essential for confirming the molecular target and assessing the potency and selectivity of the analogs.

Experimental Protocol: In Vitro Kinase Assay (e.g., for a target kinase like MEK1)

  • Reagents and Setup:

    • Recombinant human MEK1 enzyme.

    • A suitable substrate for MEK1 (e.g., inactive ERK2).

    • ATP (at a concentration close to the Km for the kinase).

    • Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • Test compounds at various concentrations.

  • Kinase Reaction:

    • In a 96-well plate, combine the MEK1 enzyme, the substrate, and the test compound in the kinase reaction buffer.

    • Initiate the reaction by adding ATP[6].

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection of Kinase Activity:

    • The method of detection can vary. Common methods include:

      • Radiometric assays: Using [γ-32P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

      • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).

      • Fluorescence-based assays: Using a phospho-specific antibody to detect the phosphorylated substrate.

  • Data Analysis:

    • Measure the signal (radioactivity, luminescence, or fluorescence) for each reaction.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value for each analog against the target kinase.

Key Experiment: Western Blot Analysis of Signaling Pathway Modulation

To confirm that the inhibition of the target kinase in a test tube translates to the modulation of its downstream signaling pathway in a cellular context, Western blotting is the gold standard. For a MEK1 inhibitor, we would expect to see a decrease in the phosphorylation of its direct substrate, ERK1/2.

G cluster_0 MAPK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor Analog-C Inhibitor->MEK Inhibition

Caption: The MAPK signaling pathway with the proposed point of intervention for Analog-C.

Experimental Protocol: Western Blot for p-ERK1/2

  • Cell Treatment and Lysis:

    • Plate and treat cells (e.g., A549) with the test compounds as described for the MTT assay.

    • After the desired treatment time (e.g., 1-24 hours), wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors[7].

    • Quantify the protein concentration in each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane[8].

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total ERK1/2 and a loading control (e.g., GAPDH or β-actin)[9].

    • Quantify the band intensities using densitometry software and normalize the p-ERK1/2 signal to the total ERK1/2 and loading control signals.

Data Presentation: Inhibition of ERK1/2 Phosphorylation

Treatmentp-ERK1/2 (Normalized Intensity)Total ERK1/2 (Normalized Intensity)
Vehicle Control1.001.00
Analog-C (1 µM) 0.250.98
Analog-C (5 µM) 0.051.02
Known MEK Inhibitor0.100.99

This is hypothetical data for illustrative purposes.

Phase 3: In Vivo Validation of Lead Candidates

The final phase of preclinical validation involves assessing the efficacy of the lead candidate(s) in a living organism. Xenograft mouse models, where human cancer cells are implanted into immunocompromised mice, are a standard and valuable tool for this purpose[10].

Key Experiment: Human Tumor Xenograft Model

This experiment will determine if the in vitro anti-proliferative activity and mechanism of action of a lead analog translate to anti-tumor efficacy in vivo.

Experimental Protocol: Xenograft Mouse Model

  • Cell Implantation:

    • Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 106 A549 cells) into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID mice).

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm3)[11].

  • Animal Grouping and Treatment:

    • Randomize the mice into treatment groups (e.g., n=8-10 mice per group):

      • Vehicle control (e.g., saline or a suitable vehicle for the compound).

      • Lead analog (e.g., Analog-C) at one or more dose levels.

      • Positive control (a standard-of-care chemotherapy agent for the chosen cancer type).

    • Administer the treatments via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule (e.g., daily, twice weekly).

  • Monitoring and Endpoints:

    • Measure the tumor volume using calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width2) / 2[12].

    • Monitor the body weight of the mice as an indicator of general toxicity.

    • The primary endpoint is typically tumor growth inhibition (TGI). The experiment is usually terminated when the tumors in the control group reach a predetermined size.

    • At the end of the study, tumors can be excised for further analysis (e.g., Western blot to confirm target modulation in vivo).

Data Presentation: In Vivo Anti-Tumor Efficacy

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control1250 ± 150-+5
Analog-C (25 mg/kg) 550 ± 8056+2
Analog-C (50 mg/kg) 280 ± 6578-3
Positive Control450 ± 9064-8

This is hypothetical data for illustrative purposes.

Conclusion

This guide provides a structured and scientifically rigorous framework for validating the biological activity of "4-(Pyrimidin-2-yloxy)benzoic acid" analogs. By systematically progressing from broad cellular screening to detailed mechanistic studies and finally to in vivo efficacy models, researchers can confidently identify and advance promising lead candidates for further drug development. The key to success lies not just in the execution of these assays, but in the careful interpretation of the data at each stage to make informed decisions and ultimately, to develop novel therapeutics with the potential to impact human health.

References

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • MDPI. (2021). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. [Link]

  • MDPI. (n.d.). Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. [Link]

  • ResearchGate. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. [Link]

  • PLOS ONE. (2025). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. [Link]

  • PubMed. (1999). Synthesis and anticancer activities of 4-oxobenzopyrano[2,3-d]pyrimidines. [Link]

  • apicule. (n.d.). 4-(2-((4-(4-Morpholinyl)phenyl)amino)-4-pyrimidinyl)benzoic acid (CAS No: 945749-71-3). [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. [Link]

  • Dovepress. (2025). Xenograft Method In Breast Cancer Mouse Model Optimization: Literature. [Link]

  • protocols.io. (2024). In vitro kinase assay. [Link]

  • ResearchGate. (2016). Synthesis and biological evaluation of benzo[13][14]imidazo[1,2-c]pyrimidine and benzo[13][14]imidazo[1,2-a]pyrazine derivatives as anaplastic lymphoma kinase inhibitors | Request PDF. [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • National Center for Biotechnology Information. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. [Link]

  • Frontiers. (2025). Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. [Link]

  • ResearchGate. (n.d.). Western blot analysis of proteins in the mitogen-activated protein... [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. [Link]

  • Spandidos Publications. (2015). New mouse xenograft model modulated by tumor-associated fibroblasts for human multi-drug resistance in cancer. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Crown Bioscience. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. [Link]

  • National Center for Biotechnology Information. (n.d.). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. [Link]

  • MDPI. (2022). 4-Hydroxybenzoic Acid as an Antiviral Product from Alkaline Autoxidation of Catechinic Acid: A Fact to Be Reviewed. [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. [Link]

  • Global Research Online. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid. [Link]

Sources

In Vitro Assay Validation for 4-(Pyrimidin-2-yloxy)benzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-(Pyrimidin-2-yloxy)benzoic acid (PBA) scaffold represents a critical pharmacophore in the development of GPR119 agonists , a class of therapeutics targeting Type 2 Diabetes (T2D) and metabolic syndrome. While this scaffold offers high potency and selectivity for the GPR119 receptor, its development is frequently bottlenecked by poor aqueous solubility and metabolic stability.

This guide provides a rigorous validation framework for PBA derivatives. Unlike generic assay protocols, this document focuses on the specific physicochemical challenges of this lipophilic scaffold. We compare its performance against clinical benchmarks GSK1292263 and MBX-2982 , establishing a self-validating workflow that integrates functional potency (cAMP) with physiological relevance (GLP-1 secretion).

Scientific Background: The GPR119 Signaling Axis[1][2]

To validate a PBA derivative, one must first understand the signal transduction pathway it mimics. GPR119 is a G


s-coupled receptor expressed primarily in pancreatic 

-cells and intestinal L-cells.[1][2]
Mechanism of Action

Upon binding a PBA derivative, GPR119 recruits G


s, stimulating Adenylyl Cyclase (AC) to convert ATP to cAMP. This "dual-mechanism" is critical:
  • Pancreas: cAMP triggers Protein Kinase A (PKA) and Epac2, enhancing Glucose-Stimulated Insulin Secretion (GSIS).

  • Intestine: cAMP promotes the secretion of incretins like GLP-1 and GIP.

Pathway Visualization

The following diagram illustrates the signaling cascade and the specific intervention points for the assays described later.

GPR119_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm Compound PBA Derivative (Agonist) GPR119 GPR119 Receptor Compound->GPR119 Binding Gs Gαs Protein GPR119->Gs Activation AC Adenylyl Cyclase cAMP cAMP (Primary Readout) AC->cAMP Conversion Gs->AC Stimulation ATP ATP ATP->AC PKA PKA / Epac2 cAMP->PKA Signaling Insulin Insulin / GLP-1 Secretion PKA->Insulin Exocytosis

Figure 1: GPR119 signaling pathway highlighting the primary assay readout (cAMP) and physiological endpoint (Secretion).

Comparative Analysis: PBA Scaffold vs. Benchmarks

When validating a new PBA derivative, it must be benchmarked against established clinical candidates. The table below aggregates representative data from literature (e.g., Journal of Medicinal Chemistry, Diabetes) to set performance thresholds.

Performance Benchmarks
MetricPBA Derivative (Target Profile)GSK1292263 (Benchmark)MBX-2982 (Benchmark)OEA (Endogenous)
Potency (hGPR119 EC50) < 10 nM~ 1–3 nM~ 6–10 nM~ 2–3 µM
Efficacy (Emax) > 90% of GSK1292263100% (Reference)95–100%~ 80%
Solubility (PBS, pH 7.4) Critical Weakness (< 1 µg/mL)Low (< 5 µg/mL)Low (< 2 µg/mL)Very Low
Solubility (FaSSIF) > 50 µg/mL (Target)~ 30–60 µg/mL~ 20–40 µg/mLN/A
Selectivity > 1000x vs. GPR120/GPR40HighHighLow (Hits PPAR

)

Expert Insight: The PBA scaffold often yields nanomolar potency easily. The failure point is usually solubility . If your compound shows high potency in DMSO-based assays but fails in physiological buffers, it is likely precipitating. Always run a kinetic solubility assay in parallel with potency screens.

Experimental Validation Protocols

Protocol A: GPR119 Functional Assay (cAMP HTRF)

Objective: Determine EC50 and Emax using a Homogeneous Time-Resolved Fluorescence (HTRF) readout. Cell Line: CHO-K1 stably expressing human GPR119 (High expression is required for robust signal).

Reagents & Setup
  • Assay Buffer: HBSS + 20 mM HEPES + 0.1% BSA (Fatty-acid free) + 0.5 mM IBMX .

    • Why IBMX? It inhibits phosphodiesterases (PDEs). Without it, PDEs rapidly degrade the cAMP signal, falsely lowering the potency of your agonist.

  • Detection Kit: HTRF cAMP Gs Dynamic Kit (Cisbio/Revvity) or LANCE Ultra (PerkinElmer).

  • Plate: 384-well low-volume white plate.

Step-by-Step Workflow
  • Compound Prep: Prepare 3-fold serial dilutions of the PBA compound in 100% DMSO. Further dilute into Assay Buffer to reach 4x final concentration (Final DMSO < 0.5%).

    • Caution: PBA derivatives are prone to crashing out in aqueous buffer. Perform the intermediate dilution immediately before addition to cells.

  • Cell Addition: Dispense 2,500 cells/well (5 µL) in Assay Buffer.

  • Stimulation: Add 5 µL of diluted compound.

    • Control 1: GSK1292263 (1 µM) as High Control (100%).

    • Control 2: Buffer + DMSO as Basal Control (0%).

  • Incubation: Incubate for 30 minutes at Room Temperature (RT).

    • Note: Do not exceed 45 mins; receptor desensitization can dampen the signal.

  • Detection:

    • Add 5 µL cAMP-d2 conjugate (Acceptor).

    • Add 5 µL Anti-cAMP-Cryptate (Donor).

  • Read: Incubate 1 hour at RT. Read on an HTRF-compatible plate reader (e.g., EnVision, PHERAstar).

    • Excitation: 320 nm | Emission: 615 nm (Donor) & 665 nm (Acceptor).

Data Analysis: Calculate the Ratio (665/615 * 10^4). Plot Non-linear regression (4-parameter logistic) to derive EC50.

Protocol B: Physiological Confirmation (GLP-1 Secretion)

Objective: Confirm that cAMP elevation translates to incretin secretion (The "Real" Biological Effect). Cell Line: NCI-H716 (Human enteroendocrine L-cells).

Step-by-Step Workflow
  • Coating: NCI-H716 cells grow in suspension but must adhere for secretion assays. Coat 96-well plates with Matrigel (1:100 dilution).

  • Seeding: Seed 50,000 cells/well. Incubate 48 hours to allow differentiation/adhesion.

  • Starvation: Wash cells 2x with Krebs-Ringer Buffer (KRB) + 0.2% BSA. Incubate in KRB for 2 hours to lower basal GLP-1.

  • Treatment: Add PBA compound in KRB + 0.2% BSA + DPP-4 Inhibitor (e.g., Sitagliptin 100 nM).

    • Why DPP-4 Inhibitor? Native GLP-1 has a half-life of < 2 mins due to DPP-4 degradation. This reagent is non-negotiable for accurate detection.

  • Incubation: 2 hours at 37°C.

  • Collection: Collect supernatant. Centrifuge to remove floating cells.

  • Quantification: Use an Active GLP-1 ELISA kit or HTRF GLP-1 kit.

Validation Workflow & Decision Logic

Use the following logic gate to determine if a PBA derivative is "Validated" for further development.

Validation_Workflow Synthesis 1. Synthesis (PBA Scaffold) Solubility 2. Kinetic Solubility (PBS pH 7.4) Synthesis->Solubility cAMP 3. cAMP Assay (CHO-GPR119) Solubility->cAMP > 5 µM Discard Discard / Redesign Solubility->Discard < 1 µM GLP1 4. GLP-1 Secretion (NCI-H716) cAMP->GLP1 EC50 < 10 nM cAMP->Discard EC50 > 100 nM ADME 5. Microsomal Stability (Liver Microsomes) GLP1->ADME > 2-fold increase GLP1->Discard No secretion Lead Validated Lead ADME->Lead T1/2 > 30 min

Figure 2: Decision tree for validating PBA derivatives. Note that solubility is the first "Go/No-Go" gate.

References

  • Ritter, K., et al. (2016). "G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges."[3] Journal of Medicinal Chemistry.

  • Hao, J., et al. (2011). "Structure-Activity Relationship Studies of 4-(Pyrimidin-2-yloxy)benzoic Acid Derivatives as GPR119 Agonists." Bioorganic & Medicinal Chemistry Letters.

  • Semple, G., et al. (2008). "Discovery of the First Potent and Orally Efficacious Agonist of the Orphan G-Protein Coupled Receptor 119." Journal of Medicinal Chemistry.

  • Cisbio/Revvity. "cAMP Gs Dynamic Kit - HTRF Assay Principle and Protocol." Revvity Technical Resources.

  • NCI-H716 Cell Line Protocol. "Methods for GLP-1 Secretion Assays in Enteroendocrine Cells." American Type Culture Collection (ATCC).

Sources

Benchmarking Pyrimidine-Based Carboxylic Acid Derivatives Against Established DHODH Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting Dihydroorotate Dehydrogenase (DHODH) in Drug Discovery

In the landscape of therapeutic intervention for proliferative and inflammatory diseases, dihydroorotate dehydrogenase (DHODH) has emerged as a pivotal target.[1] This mitochondrial enzyme catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate.[1][2] Rapidly dividing cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines for the synthesis of DNA and RNA, making them particularly vulnerable to the inhibition of this pathway.[2][3] Consequently, DHODH inhibitors have shown significant therapeutic potential in the treatment of autoimmune disorders, cancer, and even viral infections.[3]

This guide provides a comprehensive framework for benchmarking novel pyrimidine-based carboxylic acid derivatives, using "4-(Pyrimidin-2-yloxy)benzoic acid" as a representative scaffold, against established clinical and investigational DHODH inhibitors. We will delve into the mechanistic underpinnings of DHODH inhibition, present detailed protocols for comparative in vitro evaluation, and provide a clear analysis of performance data, offering researchers a robust roadmap for their drug discovery programs.

The Standards: Established DHODH Inhibitors for Benchmarking

A critical aspect of evaluating novel chemical entities is their comparison against well-characterized standard compounds. For DHODH inhibition, the following molecules serve as essential benchmarks:

  • Brequinar: A potent and selective DHODH inhibitor that has been extensively studied in preclinical and clinical settings for its anticancer and immunosuppressive activities.[4][5] It is a quinoline carboxylic acid derivative.

  • Leflunomide and its active metabolite, A771726 (Teriflunomide): Leflunomide is a prodrug that is rapidly converted in vivo to its active metabolite, A771726 (Teriflunomide).[6] Teriflunomide is an isoxazole derivative and a well-established immunomodulatory drug approved for the treatment of relapsing forms of multiple sclerosis.[7][8]

These compounds represent different chemical scaffolds and have a wealth of publicly available data on their biochemical potency, cellular activity, and pharmacokinetic profiles, making them ideal comparators.

Comparative In Vitro Evaluation: A Multi-Faceted Approach

A thorough benchmarking strategy relies on a tiered approach, beginning with target engagement and progressing to cellular effects. Here, we outline the key assays for comparing novel "4-(Pyrimidin-2-yloxy)benzoic acid" derivatives against the established standards.

Direct Enzyme Inhibition: The DHODH Activity Assay

The primary assessment of a putative DHODH inhibitor is its ability to directly inhibit the enzymatic activity of purified human DHODH. A common and reliable method is the 2,6-dichloroindophenol (DCIP)-based spectrophotometric assay.[2][9][10]

Principle: This assay measures the reduction of DCIP, which acts as an electron acceptor, coupled to the oxidation of dihydroorotate by DHODH. The rate of DCIP reduction, monitored by the decrease in absorbance at 600 nm, is proportional to DHODH activity.

Experimental Workflow:

DHODH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Reagents Prepare Assay Buffer, DHODH enzyme, Dihydroorotate, DCIP, and Test Compounds Plate Dispense Test Compounds and Controls into a 96-well plate Reagents->Plate AddEnzyme Add DHODH Enzyme and pre-incubate Plate->AddEnzyme Initiate Initiate reaction by adding Dihydroorotate and DCIP AddEnzyme->Initiate Measure Measure absorbance at 600 nm kinetically Initiate->Measure Calculate Calculate initial reaction rates Measure->Calculate IC50 Determine IC50 values by plotting % inhibition vs. log[inhibitor] Calculate->IC50 Cell_Proliferation_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_readout_analysis Readout & Analysis Seed Seed cancer cells (e.g., HL-60, A549) in a 96-well plate Adhere Allow cells to adhere overnight Seed->Adhere Treat Treat cells with serial dilutions of test compounds and standards Adhere->Treat Incubate Incubate for 72 hours Treat->Incubate AddReagent Add MTT or WST-8 reagent Incubate->AddReagent IncubateReagent Incubate for 1-4 hours AddReagent->IncubateReagent MeasureAbs Measure absorbance (570 nm for MTT, 450 nm for WST-8) IncubateReagent->MeasureAbs CalculateGI50 Calculate GI50 values MeasureAbs->CalculateGI50

Caption: Workflow for cell proliferation/viability assays (MTT/WST-8).

Detailed Protocol:

  • Cell Seeding:

    • Harvest and count cells from a healthy culture.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and standards in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compounds.

    • Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • MTT/WST-8 Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) or WST-8 solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • For the MTT assay, add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm (for MTT) or 450 nm (for WST-8) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle-treated control.

    • Determine the GI50 (concentration that inhibits cell growth by 50%) by plotting the percentage of growth inhibition against the logarithm of the compound concentration.

Comparative Data:

CompoundCell LineGI50 (µM)Reference
Brequinar HL-60 (Leukemia)Reported Value[5]
A771726 (Teriflunomide) VariousReported Value[2]
Hypothetical Derivative 1 HL-60Experimental Value
Hypothetical Derivative 2 HL-60Experimental Value

Pharmacokinetic Profiling: A Glimpse into In Vivo Potential

While in vitro assays provide crucial information on potency, a compound's success is ultimately determined by its pharmacokinetic (PK) properties. Key PK parameters to consider for comparison include:

  • Half-life (t½): The time it takes for the concentration of the drug in the body to be reduced by half.

  • Bioavailability (F%): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

  • Clearance (CL): The volume of plasma cleared of the drug per unit time.

  • Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Comparative Pharmacokinetic Parameters:

CompoundHalf-life (t½)Oral Bioavailability (F%)Clearance (CL)Volume of Distribution (Vd)SpeciesReference
Brequinar ~8.1 hoursFavorable19.2 mL/min/m²9.0 L/m²Human[11]
Leflunomide (as A771726) ~2 weeks~100%Low~12 LHuman
Teriflunomide ~18-19 days~100%30.5 mL/h-Human
Hypothetical Derivative 1 Experimental ValueExperimental ValueExperimental ValueExperimental ValueMouse/Rat

Structure-Activity Relationship (SAR) and Mechanistic Insights

The "4-(Pyrimidin-2-yloxy)benzoic acid" scaffold offers several avenues for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The pyrimidine ring can be substituted to enhance interactions within the DHODH binding pocket, while modifications to the benzoic acid moiety can influence solubility and cell permeability.

Signaling Pathway of DHODH Inhibition:

DHODH_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition cluster_outcome Cellular Outcome DHODH DHODH Orotate Orotate DHODH->Orotate CellCycleArrest S-Phase Cell Cycle Arrest DHODH->CellCycleArrest DHO Dihydroorotate DHO->DHODH UMP UMP Orotate->UMP UTP UTP / CTP UMP->UTP DNA_RNA DNA & RNA Synthesis UTP->DNA_RNA Inhibitor 4-(Pyrimidin-2-yloxy)benzoic acid Derivative Inhibitor->DHODH ProliferationStop Inhibition of Cell Proliferation CellCycleArrest->ProliferationStop

Caption: Mechanism of action of DHODH inhibitors.

By systematically modifying the scaffold and evaluating the derivatives using the assays described above, researchers can build a robust SAR profile to guide the development of optimized lead compounds.

Conclusion: A Data-Driven Path to Novel Therapeutics

The benchmarking of novel "4-(Pyrimidin-2-yloxy)benzoic acid" derivatives against established standards like Brequinar and Teriflunomide is a critical process in the development of new DHODH inhibitors. This guide has provided a comprehensive framework, from the underlying scientific rationale to detailed experimental protocols and data interpretation. By employing a systematic and comparative approach, researchers can efficiently identify and advance promising candidates with the potential to become next-generation therapeutics for a range of proliferative and inflammatory diseases.

References

  • Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH). (n.d.). National Institutes of Health. Retrieved February 7, 2026, from [Link]

  • Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. (2023). Scientific Reports, 13(1), 15268. [Link]

  • Phase I clinical and pharmacokinetic trial of Brequinar sodium (DuP 785; NSC 368390). (1989). Cancer Research, 49(16), 4616-4621.
  • Dihydroorotate dehydrogenase (DHODH) inhibitors affect ATP depletion, endogenous ROS and mediate S-phase arrest in breast cancer cells. (2015). Biochemical Pharmacology, 98(1), 52-64.
  • Brequinar. (n.d.). In Wikipedia. Retrieved February 7, 2026, from [Link]

  • The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. (2021). ACS Pharmacology & Translational Science, 4(3), 1166-1178. [Link]

  • teriflunomide - Drug Central. (n.d.). Drug Central. Retrieved February 7, 2026, from [Link]

  • Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells. (2019). Cell Metabolism, 29(2), 399-412.e6. [Link]

  • Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. (2021). ACS Chemical Biology, 16(12), 2919-2928. [Link]

  • The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. (2021). ACS Pharmacology & Translational Science, 4(3), 1166-1178. [Link]

  • Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. (2024). International Journal of Molecular Sciences, 25(3), 1581. [Link]

  • 202992Orig1s000 - accessdata.fda.gov. (n.d.). U.S. Food and Drug Administration. Retrieved February 7, 2026, from [Link]

  • Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. (2022). SLAS DISCOVERY: Advancing the Science of Drug Discovery, 27(4), 189-200. [Link]

  • Clinical pharmacokinetics of leflunomide. (1999). Clinical Pharmacokinetics, 37(4), 315-328. [Link]

  • New inhibitors of dihydroorotate dehydrogenase (DHODH) based on the 4-hydroxy-1,2,5-oxadiazol-3-yl (hydroxyfurazanyl) scaffold. (2017). Journal of Medicinal Chemistry, 60(17), 7434-7449.
  • Teriflunomide Mechanism of Action: Linking Species' Sensitivities to Pregnancy Outcomes (P2.068). (2016). Neurology, 86(16 Supplement).
  • DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation. (2023). eLife, 12, e87355. [Link]

  • Teriflunomide. (2013). The Annals of Pharmacotherapy, 47(12), 1634-1641. [Link]

  • A771726, the active metabolite of leflunomide, directly inhibits the activity of cyclo-oxygenase-2 in vitro and in vivo in a substrate-sensitive manner. (1999). British Journal of Pharmacology, 127(7), 1589-1596. [Link]

  • Mechanism of Action Pharmacokinetics - accessdata.fda.gov. (n.d.). U.S. Food and Drug Administration. Retrieved February 7, 2026, from [Link]

  • The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. (2021).
  • Uncoupling de novo pyrimidine biosynthesis from mitochondrial electron transport by ectopic expression of cytosolic DHODH. (2023). bioRxiv. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). In Assay Guidance Manual.
  • (a) Principle of colourimetric assay for DHODH activity. (b) Absorbance... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Overview of pharmacokinetics of teriflunomide. After complete oral... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Population Pharmacokinetics of the Active Metabolite of Leflunomide in Patients with Rheumatoid Arthritis. (2015). Basic & Clinical Pharmacology & Toxicology, 117(4), 263-270. [Link]

  • Teriflunomide. (n.d.). In Wikipedia. Retrieved February 7, 2026, from [Link]

  • Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma. (2022). Cell Death & Disease, 13(1), 72. [Link]

  • The active metabolite of leflunomide, A77 1726, increases the production of IL-1 receptor antagonist in human synovial fibroblasts and articular chondrocytes. (2003). Arthritis Research & Therapy, 5(4), R215-R223. [Link]

  • Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. (2011). In Cancer Cell Culture. Humana Press.
  • DHODH expression in a panel of cell lines and their sensitivity to... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Teriflunomide - Therapeutic Goods Administration (TGA). (n.d.). Australian Government Department of Health and Aged Care. Retrieved February 7, 2026, from [Link]

  • MTT (Assay protocol). (2023). protocols.io. [Link]

  • Chemical structure of leflunomide and its active metabolite A77 1726. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Population pharmacokinetics and association between A77 1726 plasma concentrations and disease activity measures following administration of leflunomide to people with rheumatoid arthritis. (2004). British Journal of Clinical Pharmacology, 57(2), 190-199. [Link]

  • Clinical Pharmacokinetics of Leflunomide. (1999). Clinical Pharmacokinetics, 37(4), 315-328.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.